LY 215891
描述
Structure
3D Structure
属性
CAS 编号 |
68403-79-2 |
|---|---|
分子式 |
C12H10ClN5O5S2 |
分子量 |
403.8 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClN5O5S2/c13-3-1-24-10-6(9(20)18(10)7(3)11(21)22)16-8(19)5(17-23)4-2-25-12(14)15-4/h2,6,10,23H,1H2,(H2,14,15)(H,16,19)(H,21,22)/b17-5+/t6-,10-/m1/s1 |
InChI 键 |
CUCQDDZYZNBQFE-LKAFLBCBSA-N |
手性 SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)C(=O)O)Cl |
规范 SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
7-(((2-aminothiazol-4-yl)hydroximinoacetyl)amino)-3-chloro-3-cephem-4-carboxylic acid LY 215891 LY-215891 LY215891 |
产品来源 |
United States |
Foundational & Exploratory
Galunisertib target pathway and downstream effects
An In-depth Technical Guide to Galunisertib: Target Pathway and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galunisertib (also known as LY2157299) is a potent and selective, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI) kinase.[1][2][3] The TGF-β signaling pathway, often dysregulated in various pathologies including cancer and fibrosis, plays a dual role in tumorigenesis, acting as a tumor suppressor in early stages and a promoter of tumor progression in advanced stages.[4][5] Galunisertib abrogates the canonical TGF-β pathway by preventing the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting their nuclear translocation and subsequent regulation of target gene expression.[3][4][6] This inhibition leads to a cascade of downstream effects, including the suppression of tumor cell migration, invasion, and Epithelial-to-Mesenchymal Transition (EMT), reversal of TGF-β-mediated immunosuppression, and anti-fibrotic activity.[7][8][9] This technical guide provides a comprehensive overview of Galunisertib's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and illustrates the core signaling pathways.
The TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][3] Its signaling is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII). This binding recruits and phosphorylates the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[2][10]
The activated TGFβRI kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[3][6] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[5][11] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of hundreds of target genes that control cellular functions.[5][11] In addition to this canonical pathway, TGF-β can also signal through non-canonical, SMAD-independent pathways such as the MAPK and PI3K/AKT routes.[5][11]
Galunisertib's Core Mechanism of Action
Galunisertib is a selective, ATP-mimetic inhibitor that directly targets the serine/threonine kinase domain of TGFβRI (ALK5).[2][11] By binding to the ATP-binding pocket of the receptor's intracellular domain, Galunisertib prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3, effectively halting the downstream signaling cascade.[3][4] This action is highly specific to the canonical pathway, abrogating the primary mechanism through which TGF-β exerts its effects in cancer progression.[3][6] While its primary impact is on the canonical SMAD pathway, studies have shown that Galunisertib can also modulate non-canonical pathways, including PI3K/AKT/mTOR and MAPK, to varying degrees in different cell models.[5][11][12]
Downstream Effects of Galunisertib
The inhibition of TGFβRI by Galunisertib leads to significant and pleiotropic downstream consequences at both the cellular and tissue levels.
Cellular-Level Effects
-
Inhibition of EMT and Migration: Galunisertib blocks TGF-β-induced Epithelial-to-Mesenchymal Transition (EMT), a process critical for cancer cell invasion and metastasis.[4][8] This is evidenced by the restoration of epithelial markers like E-cadherin and the reduction of mesenchymal markers.[8] Consequently, it inhibits tumor cell migration and invasion in various preclinical models.[2][7]
-
Induction of Apoptosis and Inhibition of Proliferation: While not a primary cytotoxic agent, Galunisertib can induce apoptosis and inhibit proliferation, particularly when used in combination with other therapies like sorafenib in hepatocellular carcinoma (HCC) models.[5][11]
-
Reversal of Drug Resistance: TGF-β signaling is implicated in resistance to chemotherapy and targeted agents.[13] By inhibiting this pathway, Galunisertib has been shown to restore sensitivity to drugs like 5-FU and EGFR inhibitors in resistant cell lines.[13]
Effects on the Tumor Microenvironment (TME)
-
Immune Modulation: TGF-β is a potent immunosuppressive cytokine in the TME.[2][4] Galunisertib reverses this suppression by blocking the inhibitory effects of TGF-β on T-cell proliferation and function.[2][14] It can rescue CD8+ T cells from suppression mediated by both TGF-β and regulatory T cells (Tregs).[10] This immunomodulatory effect provides a strong rationale for its combination with checkpoint inhibitors like anti-PD-L1, where synergy has been observed in preclinical models.[2][10]
-
Anti-Fibrotic Activity: In fibrotic diseases and in the desmoplastic stroma of tumors, TGF-β drives the activation of fibroblasts and the excessive deposition of extracellular matrix (ECM) components like collagen.[9][15] Galunisertib demonstrates significant anti-fibrotic effects by inhibiting SMAD2 phosphorylation, which leads to decreased transcription of genes encoding collagens and other ECM proteins.[15][16]
Quantitative Analysis of Galunisertib's Potency
The potency of Galunisertib has been quantified through various in vitro assays, measuring its ability to inhibit specific kinases and cellular processes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
Table 1: In Vitro Kinase Inhibition Profile of Galunisertib
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| TGFβRI (ALK5) | 172 | [7][14] |
| TGFβRI (ALK5) | 56 | [17][18] |
| ALK4 (ACVR1B) | 77.7 - 80 | [7][14] |
| TGFβRII | 210 | [7] |
| ALK6 (BMPR1B) | 470 | [7] |
| ACVR2B | 690 |[7] |
Table 2: Cellular Potency of Galunisertib (Inhibition of pSMAD)
| Cell Line | Assay Endpoint | IC50 (µM) | Reference |
|---|---|---|---|
| NIH3T3 | TGFβ-induced pSMAD | 0.064 | [7] |
| 4T1-LP (Murine Breast Cancer) | TGFβ1-induced pSMAD | 1.765 | [7] |
| EMT6-LM2 (Murine Breast Cancer) | TGFβ1-induced pSMAD | 0.894 |[7] |
Key Experimental Protocols
Protocol: pSMAD Inhibition Assay via Western Blot
This protocol outlines the general steps to quantify the inhibition of TGF-β-induced SMAD2 phosphorylation in a cell culture model.
1. Cell Culture and Treatment:
- Plate cells (e.g., HaCaT, A549, or specific cancer cell lines) in 6-well plates and grow to 70-80% confluency.
- Starve cells in serum-free media for 4-6 hours to reduce basal signaling.
- Pre-treat cells with varying concentrations of Galunisertib (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1-2 hours.
- Stimulate the cells with a predetermined concentration of recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
2. Protein Extraction:
- Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the total protein.
3. Protein Quantification and Sample Preparation:
- Determine protein concentration using a BCA or Bradford assay.
- Normalize all samples to the same protein concentration.
- Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2 overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be probed.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection and Analysis:
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
Visualize the protein bands using a chemiluminescence imaging system.
Perform densitometric analysis to quantify the band intensities. Calculate the ratio of pSMAD2 to total SMAD2 for each condition and normalize to the TGF-β1 stimulated control.
Caption: Experimental Workflow for pSMAD Inhibition Western Blot Assay. Protocol: In Vitro Cell Migration (Scratch) Assay
This assay provides a straightforward method to assess the impact of Galunisertib on TGF-β-induced cell migration.
1. Cell Seeding:
- Seed cells (e.g., U87MG glioblastoma cells) in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[8]
2. Creating the "Scratch":
- Once the monolayer is confluent, use a sterile 200 µL pipette tip to create a straight, clear "scratch" or gap in the center of the well.
- Wash the wells gently with PBS to remove detached cells and debris.
3. Treatment:
- Replace the PBS with fresh low-serum media containing the different treatment conditions:
- Vehicle Control
- TGF-β1 alone
- TGF-β1 + varying concentrations of Galunisertib
- Galunisertib alone
4. Imaging and Analysis:
- Immediately after adding the treatment media, capture an image of the scratch in each well using a microscope with a camera. This is the 0-hour time point.
- Incubate the plate at 37°C.
- Capture additional images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
- Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time relative to the 0-hour image. Compare the closure rates between different treatment groups.
Conclusion
Galunisertib is a first-in-class inhibitor of the TGFβRI kinase that effectively blocks the canonical SMAD signaling pathway.[7] Its mechanism of action translates into a wide range of anti-tumorigenic effects, including the inhibition of metastasis-driving processes like EMT and the potent reversal of immune suppression within the tumor microenvironment.[2][8] The quantitative data underscore its potency and selectivity. The preclinical and clinical evidence gathered to date supports the continued investigation of Galunisertib, particularly in combination with immunotherapy and other targeted agents, as a promising strategy for treating advanced cancers and fibrotic diseases.[10][19]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Galunisertib used for? [synapse.patsnap.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts [mdpi.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galunisertib synergistically potentiates the doxorubicin-mediated antitumor effect and kickstarts the immune system against aggressive lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Galunisertib | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 15. Evaluating the antifibrotic potency of galunisertib in a human ex vivo model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. onclive.com [onclive.com]
The Role of LY2157299 (Galunisertib) in the Inhibition of TGF-β Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) signaling is a critical pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] In the context of cancer, the TGF-β pathway exhibits a dual role. In the early stages of tumorigenesis, it acts as a tumor suppressor. However, in advanced malignancies, it paradoxically promotes tumor progression, invasion, metastasis, and immune evasion.[1][2] This pivotal role in cancer pathology has made the TGF-β signaling pathway an attractive target for therapeutic intervention.
LY2157299, also known as galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI) kinase.[2][3] By targeting this key receptor, LY2157299 effectively abrogates the downstream signaling cascade, thereby inhibiting the pro-tumorigenic effects of TGF-β. This technical guide provides an in-depth overview of the mechanism of action of LY2157299, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action of LY2157299
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β Receptor II (TGF-βRII), a constitutively active serine/threonine kinase. This binding event recruits and activates TGF-βRI (also known as ALK5), leading to the phosphorylation of the GS domain of TGF-βRI. The activated TGF-βRI then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[4]
Once phosphorylated, SMAD2 and SMAD3 form a complex with the common mediator SMAD4. This SMAD complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of a multitude of target genes involved in cell cycle control, apoptosis, epithelial-mesenchymal transition (EMT), and immune suppression.[4]
LY2157299 functions as an ATP-mimetic inhibitor, competing with ATP for binding to the kinase domain of TGF-βRI.[5] This competitive inhibition prevents the autophosphorylation of TGF-βRI and its subsequent phosphorylation of SMAD2 and SMAD3.[6] Consequently, the entire downstream signaling cascade is blocked, leading to the inhibition of TGF-β-mediated cellular responses.
Quantitative Data on LY2157299 Activity
The inhibitory potency and selectivity of LY2157299 have been characterized in a variety of in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition Profile of LY2157299
| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| TGF-βRI (ALK5) | Autophosphorylation | 56 | - | [6] |
| TGF-βRI (T204D) | Autophosphorylation | 50 | 86 | [4] |
| TGF-βRII | Autophosphorylation | 2000 | - | [4] |
| TGF-βRII | Binding Assay | 430 | - | [4] |
| ALK4/ACVR1B | Kinase Assay | 80 | - | [4] |
| ALK6/BMPR1B | Kinase Assay | 470 | - | [4] |
| ACVR2B | Kinase Assay | 690 | - | [4] |
Table 2: Cellular Activity of LY2157299
| Assay | Cell Line | Endpoint | IC50 (µM) | Reference |
| pSMAD2 Inhibition | NIH3T3 | ELISA | 0.064 | [4] |
| pSMAD2 Inhibition | 4T1-LP | ELISA | 1.77 | [4] |
| pSMAD2 Inhibition | EMT6-LM2 | ELISA | 0.89 | [4] |
| TGF-β-induced Proliferation | NIH3T3 | [3H]Thymidine incorporation | 0.396 | [4] |
| SMAD2/3 Reporter Gene | HEK293 | Luciferase Activity | 0.221 | [4] |
| SMAD1/5/8 Reporter Gene | HEK293 | Luciferase Activity | >10 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of LY2157299.
TGF-βRI (ALK5) Autophosphorylation Kinase Assay
This assay measures the ability of LY2157299 to inhibit the kinase activity of TGF-βRI.
-
Materials:
-
Recombinant human TGF-βRI (ALK5) kinase domain (constitutively active T204D mutant).
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[7]
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit (Promega).
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.
-
LY2157299 (serial dilutions).
-
96-well plates.
-
Filter paper (for radiolabeled assay) or luminometer (for ADP-Glo™ assay).
-
-
Protocol (Radiolabeled Filter Binding Assay):
-
Prepare a reaction mixture in a 96-well plate containing kinase buffer, the substrate, and a serial dilution of LY2157299 or vehicle (DMSO).
-
Initiate the reaction by adding the TGF-βRI enzyme and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 3% phosphoric acid.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition for each LY2157299 concentration and determine the IC50 value using non-linear regression analysis.
-
pSMAD2/3 ELISA
This cell-based assay quantifies the inhibition of TGF-β-induced SMAD2/3 phosphorylation by LY2157299.
-
Materials:
-
Cancer cell line of interest (e.g., 4T1-LP, EMT6-LM2).[4]
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
LY2157299 (serial dilutions).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
pSMAD2/3 and total SMAD2/3 ELISA kits (e.g., PathScan® Phospho-SMAD2/SMAD3 Sandwich ELISA Kit).[8][9]
-
96-well microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with a serial dilution of LY2157299 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them using the provided lysis buffer.
-
Perform the pSMAD2/3 and total SMAD2/3 ELISA according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the pSMAD2/3 signal to the total SMAD2/3 signal.
-
Calculate the percent inhibition of SMAD2/3 phosphorylation for each LY2157299 concentration and determine the IC50 value.
-
Cell Proliferation Assay
This assay assesses the effect of LY2157299 on TGF-β-mediated changes in cell proliferation.
-
Materials:
-
NIH3T3 fibroblast cells.[4]
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
LY2157299 (serial dilutions).
-
[³H]Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, WST-1).
-
96-well plates.
-
Scintillation counter or microplate reader.
-
-
Protocol ([³H]Thymidine Incorporation):
-
Seed NIH3T3 cells in a 96-well plate.
-
Treat the cells with TGF-β1 in the presence of a serial dilution of LY2157299 or vehicle (DMSO) for 48 hours.
-
Pulse-label the cells with [³H]Thymidine for the final 4-6 hours of incubation.
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of TGF-β-induced proliferation and determine the IC50 value.
-
In Vitro Tumor Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of LY2157299 on the migratory capacity of cancer cells.
-
Materials:
-
Human U87MG glioblastoma cells.[4]
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
LY2157299.
-
Culture inserts or a sterile 200 µL pipette tip.
-
Microscope with a camera.
-
-
Protocol:
-
Seed U87MG cells in a 6-well plate and grow them to a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a pipette tip or by removing a culture insert.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing TGF-β1 and different concentrations of LY2157299 or vehicle (DMSO).
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.
-
Measure the width of the wound at different time points using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure and determine the inhibitory effect of LY2157299.
-
TGF-β-Mediated Immune Suppression of T-cells
This assay assesses the ability of LY2157299 to reverse the immunosuppressive effects of TGF-β on T-cell function.
-
Materials:
-
Primary human or murine CD4+ or CD8+ T-cells and regulatory T-cells (Tregs).
-
T-cell activation beads (anti-CD3/CD28).
-
Recombinant human TGF-β1.
-
LY2157299.
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assays.
-
ELISA kits for IFN-γ and Granzyme B.
-
Flow cytometer.
-
-
Protocol (T-cell Proliferation):
-
Isolate T-cells and Tregs from peripheral blood or spleen.
-
Label effector T-cells with CFSE.
-
Co-culture CFSE-labeled effector T-cells with Tregs at a specific ratio.
-
Stimulate the co-culture with anti-CD3/CD28 beads in the presence of TGF-β1 and varying concentrations of LY2157299.
-
Culture the cells for 3-5 days.
-
Analyze CFSE dilution in the effector T-cell population by flow cytometry to measure proliferation.
-
Determine the ability of LY2157299 to restore T-cell proliferation in the presence of TGF-β and Tregs.
-
Animal Xenograft Model for Tumor Growth Inhibition
This in vivo assay evaluates the anti-tumor efficacy of LY2157299.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human tumor cell line (e.g., Calu6 lung cancer cells).[4]
-
LY2157299 formulated for oral gavage.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Subcutaneously implant human tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer LY2157299 or vehicle control orally at a predetermined dose and schedule (e.g., 75 mg/kg, twice daily).[4]
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pSMAD levels).
-
Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of LY2157299.
-
Visualizations
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of LY2157299.
Experimental Workflow Diagram: pSMAD2/3 ELISA
Caption: Workflow for determining pSMAD2/3 inhibition by LY2157299 using ELISA.
Conclusion
LY2157299 (galunisertib) is a well-characterized, potent, and selective inhibitor of the TGF-βRI kinase. By effectively blocking the canonical SMAD signaling pathway, it demonstrates significant anti-tumor activity in a range of preclinical models. Its mechanism of action involves the inhibition of SMAD2/3 phosphorylation, leading to the suppression of TGF-β-mediated cell migration, proliferation, and immune evasion. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on TGF-β signaling and its therapeutic targeting in oncology. Further clinical investigation of LY2157299, both as a monotherapy and in combination with other anti-cancer agents, is warranted to fully elucidate its therapeutic potential.
References
- 1. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 2. oncotarget.com [oncotarget.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Phospho-SMAD2/3 ELISA Kit (Ser465/467)/SMAD3 (Ser423/425) | Cell Signaling Technology [cellsignal.com]
- 9. PathScan® Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) Sandwich ELISA Kit (#12001) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
The Discovery and Development of Galunisertib (LY2157299): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGF-βRI) kinase. Developed by Eli Lilly and Company, it represents a significant effort to therapeutically target the TGF-β signaling pathway, a critical regulator of numerous cellular processes that is often dysregulated in cancer. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical investigation of Galunisertib. It details the mechanism of action, key experimental methodologies, and a summary of its pharmacological properties, offering a comprehensive resource for researchers in oncology and drug development.
Introduction: Targeting the TGF-β Pathway
The TGF-β signaling pathway plays a dual role in cancer. In early-stage tumors, it can act as a tumor suppressor. However, in advanced cancers, TGF-β often switches to a pro-tumorigenic role, promoting tumor growth, invasion, metastasis, angiogenesis, and immune evasion[1]. The multifaceted role of TGF-β in cancer progression has made it an attractive, albeit challenging, therapeutic target. Galunisertib was developed to specifically inhibit the TGF-βRI kinase (also known as ALK5), thereby blocking the canonical signaling cascade initiated by all three TGF-β ligands (TGF-β1, TGF-β2, and TGF-β3)[2][3].
Discovery and Preclinical Development
Lead Identification and Optimization
Galunisertib was identified through a focused drug discovery program aimed at developing selective small molecule inhibitors of the TGF-βRI kinase[1]. A large library of compounds was screened in vitro, leading to the identification of several promising chemical series. Structure-based drug design and the analysis of structure-activity relationships were instrumental in optimizing the potency and selectivity of these initial hits, ultimately leading to the selection of LY2157299[4].
Mechanism of Action
Galunisertib is an ATP-competitive inhibitor of the TGF-βRI kinase. By binding to the kinase domain of TGF-βRI, it prevents the phosphorylation and subsequent activation of the downstream signaling molecules, SMAD2 and SMAD3. This abrogation of the canonical TGF-β pathway is the primary mechanism through which Galunisertib exerts its anti-tumor effects[1][2][3].
Data Presentation
Table 1: In Vitro Activity of Galunisertib
| Assay | Cell Line/Target | IC50 Value | Reference |
| TGF-βRI Kinase Autophosphorylation | TGF-βRI (T204D mutant) | 51 nM | [5] |
| TGF-βRI Kinase Inhibition | TGF-βRI/Alk5 | 172 nM | [1] |
| TGF-βRII Kinase Inhibition | TGF-βRII | 2 µM | [1] |
| ALK4/ACVR1B Inhibition | ALK4/ACVR1B | 80 nM | [1] |
| p3TP-Lux Reporter Assay | Mv1Lu | 251 nM | [1] |
| pSMAD Inhibition | NIH3T3 | 64 nM | [6] |
| pSMAD Inhibition | Mv1Lu | 176 nM | [6] |
| pSMAD Inhibition | 4T1-LP | 1.765 µM | [1] |
| pSMAD Inhibition | EMT6-LM2 | 0.8941 µM | [1] |
| TGF-β Induced Proliferation | NIH3T3 | 396 nM | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of Galunisertib
| Cancer Model | Dosing Regimen | Primary Outcome | Result | Reference |
| MX1 Breast Cancer Xenograft | 75 mg/kg BID | Tumor Growth Delay | 10.3 ± 4.3 days (p=0.014) | [1][7] |
| Calu6 NSCLC Xenograft | 75 mg/kg BID | Tumor Growth Delay | 8.3 ± 2.6 days (p=0.034) | [1][7] |
| 4T1 Syngeneic Breast Cancer | 75 mg/kg BID | Tumor Growth Delay | 13 ± 2.4 days (p<0.01) | [1][7] |
| 4T1 Syngeneic Breast Cancer | 75 mg/kg BID | Increased Survival | 4.5 days (p=0.01) | [1][7] |
| U87MG Glioblastoma Xenograft (with Lomustine) | 25 mg/kg (Galunisertib) + 30 mg/kg (Lomustine) | Tumor Volume Reduction | Significant reduction vs. either agent alone (p<0.001) | [1][7] |
Table 3: Pharmacokinetic Parameters of Galunisertib in Humans (Phase 1 Study)
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 2 hours | [8] |
| Elimination Half-life (t1/2) | ~8 hours | [8][9] |
| Dosing Regimen in Clinical Trials | 150 mg BID, 14 days on/14 days off | [10] |
Experimental Protocols
TGF-βRI Kinase Inhibition Assay (Autophosphorylation)
Objective: To determine the in vitro potency of Galunisertib in inhibiting the kinase activity of TGF-βRI.
Methodology:
-
A constitutively active mutant of the human TGF-βRI kinase domain (T204D) is expressed and purified.
-
The kinase reaction is performed in a buffer containing the purified kinase, ATP, and a substrate.
-
Galunisertib at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for autophosphorylation of the kinase.
-
The level of phosphorylation is quantified, typically using a filter binding assay or an ELISA-based method to measure the incorporation of radiolabeled phosphate or to detect the phosphorylated substrate, respectively.
-
IC50 values are calculated from the dose-response curves.[1]
Western Blot for SMAD2 Phosphorylation
Objective: To assess the ability of Galunisertib to inhibit TGF-β-induced SMAD2 phosphorylation in cultured cells.
Methodology:
-
Cancer cell lines (e.g., 4T1-LP, EMT6-LM2) are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with increasing concentrations of Galunisertib for a specified time.
-
Cells are then stimulated with a recombinant TGF-β1 ligand to induce SMAD2 phosphorylation.
-
Following stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD2 (pSMAD2) and total SMAD2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the pSMAD2 band is normalized to the total SMAD2 band to determine the percent inhibition of phosphorylation.[1][11]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Galunisertib in a preclinical in vivo model.
Methodology:
-
Human tumor cells (e.g., MX1, Calu6) are subcutaneously injected into immunocompromised mice.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Galunisertib is administered orally, typically twice daily (BID), at a specified dose (e.g., 75 mg/kg). The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, animals are euthanized, and tumors may be harvested for further analysis (e.g., pharmacodynamic studies).
-
Tumor growth delay and changes in survival are calculated to assess efficacy.[1][4][7][12]
Visualizations
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of Galunisertib.
Drug Development Workflow
Caption: Simplified workflow for the development of Galunisertib.
Clinical Trial Design Example
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Population pharmacokinetics and exposure-overall survival analysis of the transforming growth factor-β inhibitor galunisertib in patients with pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. oncotarget.com [oncotarget.com]
- 12. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
LY2157299 (Galunisertib): A Selective TGF-βRI Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Transforming growth factor-beta (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. While it acts as a tumor suppressor in the early stages of cancer, in advanced stages, it can paradoxically promote tumor progression, metastasis, and immunosuppression. This dual role makes the targeted inhibition of TGF-β signaling a compelling therapeutic strategy. LY2157299, also known as galunisertib, is a potent and selective small molecule inhibitor of the TGF-β type I receptor (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5). By blocking the kinase activity of TGF-βRI, galunisertib prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling cascade.[1][2][3] This technical guide provides a comprehensive overview of LY2157299, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its evaluation, and a typical preclinical workflow.
Core Data Presentation
Biochemical and Cellular Potency of LY2157299
| Target | Assay Type | IC50 (nM) | Source |
| TGF-βRI (ALK5) | Kinase Assay | 56 | [4][5] |
| TGF-βRI (ALK5) | Kinase Assay | 172 | [6] |
| ALK4 (ACVR1B) | Kinase Assay | 77.7 | |
| TGF-βRII | Kinase Assay | 210 | [6] |
| ALK6 (BMPR1B) | Kinase Assay | 470 | |
| ACVR2B | Kinase Assay | 690 | |
| MINK | Kinase Assay | sub-micromolar | |
| 4T1-LP cells (pSMAD) | Cell-based Assay | 1765 | [6] |
| EMT6-LM2 cells (pSMAD) | Cell-based Assay | 894.1 | [6] |
Preclinical Pharmacokinetics of LY2157299
| Species | Dosing | Key Findings | Source |
| Mice | 25 mg/kg, single oral gavage | Time-dependent inhibition of pSMAD in tumors | [7] |
| Mice (EMT6-LM2 tumor) | 2.7, 8.3, 25, 75, 150 mg/kg, single oral dose | Dose-dependent inhibition of pSMAD | [7] |
| Mice (Calu6 tumor) | 2.7, 8.3, 25, 75, 150 mg/kg, single oral dose | Dose-dependent inhibition of pSMAD | [7] |
| Rat | Not specified | Correlation between pSMAD inhibition in tumors and PBMCs | [7][8] |
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway and Inhibition by LY2157299
Caption: TGF-β signaling pathway and the inhibitory action of LY2157299.
Preclinical Development Workflow for a TGF-βRI Kinase Inhibitor
Caption: A typical preclinical workflow for the development of a kinase inhibitor.
Experimental Protocols
TGF-βRI (ALK5) Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity of TGF-βRI by measuring the amount of ADP produced during the phosphorylation of a substrate.
Materials:
-
Recombinant human TGF-βRI (ALK5) enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP solution
-
TGF-βRI peptide substrate
-
LY2157299 (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of LY2157299 in Kinase Assay Buffer at 10-fold the desired final concentrations.
-
Dilute the TGF-βRI enzyme to the desired concentration in Kinase Assay Buffer.
-
Prepare a master mix containing the Kinase Assay Buffer, ATP, and the peptide substrate.
-
-
Kinase Reaction:
-
Add 2.5 µl of the diluted LY2157299 or vehicle (e.g., 5% DMSO) to the respective wells of the assay plate.
-
Add 12.5 µl of the Master Mix to each well.
-
Initiate the reaction by adding 10 µl of the diluted TGF-βRI enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-120 minutes).[9][10]
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 25 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40-45 minutes.[9]
-
Add 50 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.[9]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of LY2157299.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based TGF-β Luciferase Reporter Assay
This assay measures the activity of the TGF-β signaling pathway within a cellular context using a luciferase reporter gene under the control of a TGF-β-responsive promoter.
Materials:
-
A suitable cell line responsive to TGF-β (e.g., HEK293, Mv1Lu, or HepG2)
-
Control plasmid (e.g., expressing Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Recombinant TGF-β1
-
LY2157299 (or other test inhibitors)
-
Luciferase Assay System (e.g., Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate conditions.
-
Co-transfect the cells with the luciferase reporter plasmid and the control plasmid. Alternatively, use a stable cell line expressing the reporter construct.
-
-
Assay Performance:
-
Plate the transfected or stable reporter cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of LY2157299 in the appropriate cell culture medium.
-
Pre-incubate the cells with the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with a predetermined concentration of recombinant TGF-β1 (e.g., 0.6 ng/ml) in the presence of the inhibitor.[11]
-
Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.[12]
-
-
Luciferase Measurement:
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of TGF-β-induced luciferase activity for each concentration of LY2157299.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot Analysis of Phosphorylated SMAD2 (pSMAD2)
This protocol details the detection of changes in SMAD2 phosphorylation in response to LY2157299 treatment.
Materials:
-
Cell line of interest (e.g., HaCaT, A549, or cancer cell lines)
-
Cell culture medium and supplements
-
Recombinant TGF-β1
-
LY2157299
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pSMAD2 (Ser465/467) and anti-total SMAD2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 18-22 hours to reduce basal signaling.[13]
-
Pre-treat cells with various concentrations of LY2157299 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes to induce SMAD2 phosphorylation.[13][14]
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities and normalize the pSMAD2 signal to the total SMAD2 signal.
-
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the antitumor activity of LY2157299 in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., U87MG, Calu6, MX1)
-
Matrigel (optional)
-
LY2157299
-
Vehicle for oral gavage (e.g., 1% NaCMC, 0.5% SLS, 0.05% Antifoam, 0.085% PVP C-30)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Inject a suspension of cancer cells (e.g., 5x10^5 to 1x10^6 cells) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-300 mm³), randomize the mice into treatment and control groups.[15]
-
-
Treatment Administration:
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 20 days) or until tumors in the control group reach a specified endpoint size.[16]
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect the tumors.
-
Tumors can be used for pharmacodynamic analysis (e.g., pSMAD2 Western blot) or other biomarker studies.
-
-
Data Analysis:
-
Compare the tumor growth rates between the LY2157299-treated and vehicle-treated groups to determine the antitumor efficacy.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xtalks.com [xtalks.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. dovepress.com [dovepress.com]
An In-Depth Technical Guide on the In Vitro Efficacy of LY2157299 (Galunisertib)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galunisertib (formerly LY2157299) is a first-in-class, orally administered small molecule inhibitor that selectively targets the Transforming Growth Factor-Beta Receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] In the context of cancer, this pathway exhibits a dual role, acting as a tumor suppressor in early stages but promoting tumor progression, invasion, metastasis, and immune evasion in advanced stages.[1][3] Galunisertib is designed to abrogate the activation of this pathway by blocking the kinase activity of TGF-βRI, thereby preventing the phosphorylation of downstream mediators like SMAD2.[1][2] This technical guide provides a comprehensive overview of the core in vitro methodologies, signaling pathways, and quantitative data from studies evaluating the efficacy of Galunisertib.
Core Mechanism of Action: Inhibition of TGF-β Signaling
Galunisertib functions as a selective, ATP-mimetic inhibitor of the TGF-βRI (ALK5) serine/threonine kinase. In the canonical TGF-β pathway, the binding of a TGF-β ligand to the TGF-β Receptor II (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI.[4][5] This activated receptor complex then phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[2][5] These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes. Galunisertib specifically blocks the kinase domain of TGF-βRI, preventing SMAD2 phosphorylation and interrupting the entire downstream signaling cascade.[2][6]
Quantitative Data Summary: In Vitro Efficacy
The following tables summarize the quantitative data from various in vitro studies on LY2157299 across different cancer cell lines.
Table 1: Inhibitory Activity of LY2157299
| Target/Assay | Cell Line / System | IC50 Value | Reference |
| TGF-βRI (ALK5) Kinase | Autophosphorylation Assay | 0.051 µM | [7] |
| TGF-βRI (ALK5) Kinase | Ki | 86 nM | [7] |
| TGF-βRII Kinase | Autophosphorylation Assay | 2 µM | [7] |
| TGF-βRII Binding | Binding Assay | 0.43 µM | [7] |
| TGF-β-induced SMAD2/3 Reporter | HEK293 | 221 nM | [7] |
| BMP-induced SMAD1/5/8 Reporter | HEK293 | >10,000 nM | [7] |
| TGF-β-induced pSMAD | 4T1-LP (Murine Breast Cancer) | 1.77 µM | [7] |
| TGF-β-induced pSMAD | EMT6-LM2 (Murine Breast Cancer) | 0.89 µM | [7] |
| TGF-β-induced Proliferation | NIH3T3 (Fibroblasts) | 0.396 µM | [7] |
| Cell Proliferation (MTT) | OVCAR8 (Ovarian Cancer) | 226.71 ± 4.87 µM | [8] |
| Cell Proliferation (MTT) | CAOV3 (Ovarian Cancer) | 159.93 ± 3.94 µM | [8] |
Table 2: Effects of LY2157299 on Cellular Processes in Hepatocellular Carcinoma (HCC) Models
| Cell Line(s) | Process | LY2157299 Effect | Treatment Conditions | Reference |
| HepG2, Hep3B | Proliferation | Antiproliferative effects at low concentrations with TGF-β stimulation. | Continuous exposure to 0.1-100 µM for 72-96h. | [4][9] |
| SK-HEP1, JHH6 | Proliferation | No significant effect observed at concentrations below 100 µM. | Continuous exposure to 0.1-100 µM for 72-96h. | |
| SK-HEP1, SK-Suni, SK-Sora | Invasion/Migration | Potent anti-migratory and anti-invasive properties observed. | Not specified. | [9] |
| Multiple HCC lines | SMAD2/3 Phosphorylation | Potently inhibited TGF-β induced p-Smad2 and p-Smad3. | Micromolar concentrations. | [4][10][11] |
| SK-Sora, HepG2, Hep3B | Combination w/ Sorafenib | Slight dose-dependent potentiation of sorafenib's anti-proliferative effect. | 0.1-100 µM LY2157299 with 5 µM sorafenib for 72h. |
Table 3: Effects of LY2157299 on Cellular Processes in Other Cancer Models
| Cell Line(s) | Cancer Type | Process | LY2157299 Effect | Reference |
| OVCAR8, CAOV3 | Ovarian | Proliferation, Migration, Invasion | Inhibited all three processes. | [8] |
| U87MG | Glioblastoma | Migration | Blocked TGF-β1 enhanced migration in a dose-dependent manner. | [7] |
| KPC-M09 | Pancreatic | Epithelial-Mesenchymal Transition (EMT) | Inhibited TGF-β1 mediated EMT. | [7] |
| Neuroblastoma cells | Neuroblastoma | SMAD Activation | Suppressed SMAD activation induced by exogenous TGF-β1 or patient plasma. | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro findings. Below are protocols for key experiments cited in the literature.
Cell Proliferation (MTT) Assay
This protocol is a generalized representation based on methodologies used in studies on HCC and ovarian cancer cell lines.[4][8]
-
Cell Seeding: Cancer cells (e.g., HepG2, OVCAR8) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are exposed to a range of LY2157299 concentrations (e.g., 0.1, 1, 10, 100 µM).[4] In some experiments, cells are co-treated with 5 ng/mL of TGF-β to stimulate the pathway.[4]
-
Incubation: The plates are incubated for a specified period, typically 72 to 96 hours.[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are often expressed as a percentage of the untreated control.
Western Blot for SMAD Phosphorylation
This protocol is based on studies assessing the direct impact of LY2157299 on the TGF-β signaling pathway.[4][7][8]
-
Cell Culture and Treatment: Cells are cultured to ~70-80% confluency. They may be serum-starved before treatment. Cells are pre-treated with LY2157299 for a short period (e.g., 1 hour) before stimulation with TGF-β1 (e.g., 1-10 ng/mL) for a defined time (e.g., 30-60 minutes).[13][14]
-
Cell Lysis: Cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies against phospho-SMAD2, total SMAD2, and a loading control (e.g., GAPDH).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the protein bands.
Cell Migration and Invasion Assays
These assays are used to evaluate the potent anti-metastatic properties of LY2157299.[7][8][9]
-
Wound-Healing (Scratch) Assay:
-
Cells are grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the monolayer.
-
The cells are washed to remove debris and then incubated with media containing LY2157299 or a vehicle control.
-
The closure of the wound is monitored and photographed at different time points (e.g., 0, 24, 48 hours). The rate of migration is quantified by measuring the change in the wound area.
-
-
Transwell (Boyden Chamber) Invasion Assay:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel) to simulate an extracellular matrix barrier.
-
Cells, pre-treated with LY2157299 or control, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation (e.g., 24-48 hours), non-invading cells on the top surface of the membrane are removed with a cotton swab.
-
Cells that have invaded through the Matrigel and membrane to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Conclusion
The in vitro data for LY2157299 (Galunisertib) consistently demonstrate its function as a potent and selective inhibitor of the TGF-βRI/ALK5 kinase. Its primary mechanism of action is the direct inhibition of SMAD2/3 phosphorylation, effectively blocking the canonical TGF-β signaling pathway.[4][7] While its anti-proliferative effects can be modest and cell-type dependent, LY2157299 shows strong efficacy in inhibiting key processes of metastasis, such as cell migration, invasion, and epithelial-to-mesenchymal transition.[7][8] These findings underscore the therapeutic potential of targeting the TGF-β pathway to counteract tumor progression, particularly in advanced-stage cancers where this pathway is predominantly pro-tumorigenic. The compiled data provide a robust foundation for further preclinical and clinical investigation of LY2157299, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Inhibition of the TGF-β Signaling Pathway in HCC Cells Using the Small Molecule Inhibitor LY2157299 and the D10 Monoclonal Antibody against TGF-β Receptor Type II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGFβR1 Blockade with Galunisertib (LY2157299) Enhances Anti-Neuroblastoma Activity of the Anti-GD2 Antibody Dinutuximab (ch14.18) with Natural Killer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Preclinical Profile of Galunisertib in Glioblastoma: A Technical Whitepaper
This document provides an in-depth technical overview of the preclinical data for Galunisertib, a first-in-class small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) pathway, in the context of glioblastoma (GBM) models. The content is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, detailed experimental methodologies, and visualization of key biological and experimental processes.
Introduction: The Rationale for Targeting TGF-β in Glioblastoma
Glioblastoma is the most aggressive primary brain tumor, characterized by rapid proliferation, diffuse infiltration, and profound immunosuppression. The TGF-β signaling pathway is frequently dysregulated in GBM, where it transitions from a tumor-suppressive role in normal cells to a potent oncogenic driver.[1][2] In cancer, TGF-β promotes tumor growth, invasion, angiogenesis, and escape from immune surveillance.[1][3][4] Elevated levels of TGF-β are often observed in glioblastoma patients and are associated with a poor prognosis.[5]
Galunisertib (formerly LY2157299 monohydrate) is an orally bioavailable small molecule that selectively inhibits the TGF-β receptor type I (TGFβRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][6] By blocking the kinase activity of TGFβRI, Galunisertib prevents the phosphorylation and activation of the downstream mediators SMAD2 and SMAD3, thereby abrogating the canonical TGF-β signaling cascade.[1][3][7] This mechanism provides a strong rationale for investigating Galunisertib as a therapeutic agent to counteract the pro-tumorigenic effects of TGF-β in glioblastoma.
Mechanism of Action of Galunisertib
Galunisertib acts as a selective, ATP-mimetic inhibitor of the TGFβRI serine/threonine kinase.[8] Its primary mechanism involves blocking the canonical SMAD-dependent signaling pathway. Preclinical studies have also demonstrated that Galunisertib can inhibit non-canonical pathways, such as MAPK and PI3K/AKT signaling, that are sometimes engaged by the TGF-β pathway.[8][9][10] The inhibition of TGFβRI kinase prevents the downstream signaling cascade responsible for mediating the diverse biological effects of TGF-β.
In Vitro Preclinical Data in Glioblastoma Models
In vitro studies using human glioblastoma cell lines have been crucial in elucidating the direct effects of Galunisertib on tumor cell behavior.
Studies utilizing the human U87MG glioblastoma cell line demonstrated that TGF-β1 stimulation enhances cell migration.[11] Galunisertib effectively blocked this induced migration in a dose-dependent manner.[7][11] Notably, Galunisertib also diminished the baseline migration of U87MG cells in the absence of external TGF-β1, which suggests an inhibitory effect on an autocrine TGF-β signaling loop active in these cells.[7][11]
While specific IC50 values for migration inhibition in U87MG cells are not detailed in the provided results, the data consistently describe a dose-dependent inhibition of both basal and TGF-β-stimulated migration.[11]
Table 1: Summary of In Vitro Effects of Galunisertib on U87MG Glioblastoma Cells
| Assay | Endpoint | Treatment | Result | Reference |
|---|---|---|---|---|
| Migration Assay | Cell Migration | TGF-β1 | Enhanced migration | [11] |
| Migration Assay | Cell Migration | Galunisertib + TGF-β1 | Dose-dependent inhibition of migration | [7][11] |
| Migration Assay | Cell Migration | Galunisertib (alone) | Reduction in baseline migration |[7][11] |
Cell Migration Assay (Transwell Assay):
-
Cell Culture: Human U87MG glioblastoma cells are cultured in standard growth medium.
-
Assay Setup: A Boyden chamber or Transwell insert system is used. The underside of the porous membrane is coated with an appropriate extracellular matrix component.
-
Cell Seeding: Cells are serum-starved, harvested, and seeded into the upper chamber of the insert in a serum-free medium.
-
Treatment: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum). For stimulated conditions, TGF-β1 is added to the medium. Galunisertib is added at various concentrations to the upper and/or lower chambers.
-
Incubation: The plate is incubated for a period (e.g., 12-24 hours) to allow cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or eluted for spectrophotometric quantification.
In Vivo Preclinical Data in Glioblastoma Models
In vivo studies are essential for evaluating the therapeutic efficacy of Galunisertib in a more complex biological system, accounting for factors like drug delivery and tumor microenvironment interactions.
Preclinical evaluation in an orthotopic U87MG xenograft model using immune-compromised mice showed that Galunisertib monotherapy had a modest anti-tumor effect.[8][11] The chemotherapeutic agent lomustine (CCNU), a standard of care for recurrent glioblastoma, also demonstrated antitumor activity as a single agent.[8][11] However, the combination of Galunisertib with lomustine resulted in a significant reduction in tumor volume when compared to the vehicle control, Galunisertib alone, or lomustine alone.[8][11] This suggests a synergistic or additive therapeutic effect.[5]
Table 2: Summary of In Vivo Efficacy in U87MG Xenograft Model
| Treatment Group | Animal Model | Dosing | Key Outcome | Reference |
|---|---|---|---|---|
| Vehicle | Immune-compromised mice | N/A | Baseline tumor growth | [11] |
| Galunisertib (monotherapy) | Immune-compromised mice | 25 mg/kg | Modest anti-tumor effect | [11] |
| Lomustine (monotherapy) | Immune-compromised mice | 30 mg/kg | Anti-tumor activity | [11] |
| Galunisertib + Lomustine | Immune-compromised mice | 25 mg/kg + 30 mg/kg | Significant reduction in tumor volume vs. all other groups |[8][11] |
Note: A dose of 75 mg/kg (BID) of Galunisertib was found to be effective in other non-glioblastoma preclinical models.[11][12]
Orthotopic Xenograft Glioblastoma Model:
-
Cell Preparation: U87MG human glioblastoma cells are cultured, harvested, and resuspended in a suitable medium (e.g., sterile PBS).
-
Animal Model: Immune-compromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Animals are anesthetized, and a burr hole is drilled in the skull. Using a stereotactic frame, a specific number of U87MG cells are injected intracranially into the brain parenchyma.
-
Tumor Establishment: Mice are monitored, and tumor growth is typically confirmed via bioluminescence imaging (if cells are engineered to express luciferase) or MRI.
-
Treatment Initiation: Once tumors reach a predetermined size, animals are randomized into treatment cohorts (Vehicle, Galunisertib, Lomustine, Combination).
-
Drug Administration: Galunisertib is administered, typically via oral gavage, on a defined schedule (e.g., twice daily, BID).[11] Lomustine is administered as per its established protocol.
-
Monitoring and Endpoint: Tumor volume is measured periodically using imaging. Animal body weight and overall health are monitored. The study endpoint may be a specific tumor volume, a set time point, or animal survival.
Pharmacodynamic Profile
A key aspect of preclinical assessment is confirming target engagement in vivo. Galunisertib's activity was characterized by its ability to inhibit the phosphorylation of SMAD2 (pSMAD).[11][12] This pharmacodynamic (PD) marker was used to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, which helped define an optimal dosing schedule to achieve significant target modulation over a 24-hour period.[7][11] Studies in rat models also demonstrated a correlation between the inhibition of pSMAD in tumor tissues and in peripheral blood mononuclear cells (PBMCs), supporting the use of PBMCs as a surrogate tissue for assessing the pharmacodynamic effects of Galunisertib in clinical settings.[12]
Conclusion and Clinical Translation
The preclinical data for Galunisertib in glioblastoma models demonstrated a clear biological rationale for its use. In vitro, it effectively inhibited glioblastoma cell migration.[11] In vivo, while showing modest single-agent activity, it significantly enhanced the anti-tumor effect of lomustine in a U87MG xenograft model.[8][11] These promising preclinical findings, particularly the synergy with lomustine, provided the basis for advancing Galunisertib into clinical trials for glioblastoma patients.[5][13] However, it is important to note that subsequent Phase II clinical trials in patients with recurrent glioblastoma did not demonstrate a significant improvement in overall survival for the Galunisertib plus lomustine combination compared to lomustine alone, highlighting the challenges of translating preclinical efficacy into clinical benefit.[2][13]
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TGF-β Family in Glioblastoma | MDPI [mdpi.com]
- 3. What is Galunisertib used for? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. A Phase II randomized study of galunisertib monotherapy or galunisertib plus lomustine compared with lomustine monotherapy in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to the Chemical Structure and Activity of Galunisertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galunisertib, also known as LY2157299, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGF-βRI) kinase.[1][2][3] Dysregulation of the TGF-β signaling pathway is implicated in the pathology of numerous diseases, including cancer, where it can promote tumor growth, metastasis, and immune evasion.[1][3] Galunisertib's ability to specifically block this pathway has made it a subject of significant interest in oncological research. This guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of Galunisertib, along with a representative experimental protocol for assessing its biological activity.
Chemical and Physicochemical Properties
Galunisertib is a dihydropyrrolopyrazole derivative with the IUPAC name 4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide.[4] Its chemical structure is presented below:
Figure 1: 2D Chemical Structure of Galunisertib
A summary of the key chemical and physicochemical properties of Galunisertib is provided in Table 1.
Table 1: Physicochemical and Pharmacological Properties of Galunisertib
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉N₅O | [5][6] |
| Molecular Weight | 369.43 g/mol | [7] |
| IUPAC Name | 4-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | [4] |
| CAS Number | 700874-72-2 | [5] |
| Appearance | White to yellow solid | [6] |
| Solubility | Soluble in DMSO (up to 25 mg/mL) | [5] |
| XLogP3 | 2.4 | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| IC₅₀ for TGF-βRI (ALK5) | 56 nM | [2][9] |
| IC₅₀ for ALK4 | 77.7 nM | |
| IC₅₀ for TGF-βRII | 0.208 µM | [10] |
Mechanism of Action: Inhibition of the TGF-β Signaling Pathway
Galunisertib exerts its biological effects by inhibiting the kinase activity of TGF-βRI, also known as Activin Receptor-Like Kinase 5 (ALK5).[2][11] The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase. This binding recruits and activates the TGF-β type I receptor (TGF-βRI), which in turn phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.[2][5]
Once phosphorylated, SMAD2 and SMAD3 form a complex with SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[2][5]
Galunisertib binds to the ATP-binding site of the TGF-βRI kinase domain, preventing the phosphorylation of SMAD2 and SMAD3, thereby blocking the entire downstream signaling cascade.[1]
The following diagram illustrates the TGF-β signaling pathway and the point of inhibition by Galunisertib.
Caption: TGF-β signaling pathway and inhibition by Galunisertib.
Experimental Protocols
The biological activity of Galunisertib is commonly assessed by its ability to inhibit TGF-β-induced SMAD2 phosphorylation in cancer cell lines.
In Vitro SMAD2 Phosphorylation Assay
This protocol describes a method to determine the in vitro potency of Galunisertib by measuring the inhibition of TGF-β1-induced SMAD2 phosphorylation in a cancer cell line (e.g., 4T1-LP or EMT6-LM2).[6]
Materials:
-
Cancer cell line (e.g., 4T1-LP, EMT6-LM2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human TGF-β1
-
Galunisertib
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2 (pSMAD2) and anti-total-SMAD2 (tSMAD2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Workflow Diagram:
Caption: Workflow for in vitro SMAD2 phosphorylation assay.
Procedure:
-
Cell Culture: Seed the chosen cancer cell line into 6-well plates at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours. This step reduces basal signaling activity.
-
Galunisertib Treatment: Prepare a serial dilution of Galunisertib in low-serum medium. Remove the starvation medium and add the Galunisertib solutions to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
TGF-β1 Stimulation: Add TGF-β1 to each well (final concentration typically 1-5 ng/mL), except for the negative control wells. Incubate for 30-60 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSMAD2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against tSMAD2 to serve as a loading control.
-
-
Data Analysis: Quantify the band intensities for pSMAD2 and tSMAD2. Normalize the pSMAD2 signal to the tSMAD2 signal for each sample. Calculate the percentage of inhibition of pSMAD2 for each Galunisertib concentration relative to the TGF-β1-stimulated vehicle control. Plot the percentage of inhibition against the Galunisertib concentration to determine the IC₅₀ value.
Conclusion
Galunisertib is a well-characterized inhibitor of the TGF-β signaling pathway with a clear mechanism of action. Its chemical structure and physicochemical properties are well-defined, and its biological activity can be reliably assessed using in vitro assays such as the SMAD2 phosphorylation assay. This technical guide provides a foundational understanding of Galunisertib for researchers and professionals in the field of drug development.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galunisertib | C22H19N5O | CID 10090485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. oncotarget.com [oncotarget.com]
- 7. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galunisertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scribd.com [scribd.com]
- 11. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Note: Protocol for Solubilization and Use of LY2157299 (Galunisertib) for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction LY2157299, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor Type I (TGF-βRI) kinase, also known as Activin Receptor-Like Kinase 5 (ALK5), with an IC50 value of 56 nM.[1][2][3] It functions by blocking the ATP-binding site of the TGF-βRI kinase, which prevents the subsequent phosphorylation and activation of downstream signaling proteins SMAD2 and SMAD3.[4][5][6][7] This inhibition effectively abrogates the canonical TGF-β signaling pathway, which is implicated in numerous cellular processes including proliferation, differentiation, migration, and immune response.[4][8][9] Proper solubilization and handling of LY2157299 are critical for obtaining accurate and reproducible results in in vitro settings. This document provides a detailed protocol for the preparation of stock and working solutions of LY2157299 for use in various cell-based assays.
Data Presentation: Solubility Profile
LY2157299 is supplied as a crystalline solid and exhibits poor solubility in aqueous buffers but is soluble in several organic solvents.[1] The following table summarizes its solubility characteristics.
| Solvent | Solubility (approx.) | Molar Concentration (approx.) | Notes |
| DMSO | 25 - 100 mg/mL | 67.7 - 270.7 mM | The recommended solvent for primary stock solutions. Higher concentrations may require sonication.[1][10] |
| Dimethyl Formamide (DMF) | ~25 mg/mL | ~67.7 mM | An alternative organic solvent for stock solutions.[1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.35 mM | For applications requiring a lower concentration of organic solvent, but stability is limited.[1] |
| Ethanol | ~0.25 mg/mL | ~0.68 mM | Low solubility; not recommended for high-concentration stocks.[1] |
| Water / Aqueous Buffers | Insoluble / Sparingly Soluble | - | Direct dissolution is not recommended.[1][2] |
Molecular Weight of LY2157299: 369.4 g/mol [1]
Experimental Protocols
Safety Precautions: LY2157299 should be considered hazardous until further information is available. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust or contact with skin.[1]
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored for long-term use and diluted to final working concentrations as needed.
Materials:
-
LY2157299 (Galunisertib) crystalline solid
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen) (recommended)
-
Sterile, conical, or cryovials with secure caps
-
Vortex mixer and/or sonicator
Methodology:
-
Equilibrate: Allow the vial of LY2157299 solid to warm to room temperature before opening to prevent moisture condensation.
-
Weigh: Aseptically weigh the desired amount of LY2157299 powder.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 2.707 mL of DMSO per 1 mg of LY2157299).
-
Purge (Optional but Recommended): To enhance stability, briefly purge the vial with an inert gas to displace oxygen before capping.[1]
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a bath sonicator for brief periods until the solid is completely dissolved. For very high concentrations, gentle warming (to 37°C) may be applied.
-
Aliquoting and Storage:
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Materials:
-
LY2157299 high-concentration DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Sterile polypropylene tubes
Methodology:
-
Thaw Stock: Thaw an aliquot of the DMSO stock solution at room temperature. Mix gently by flicking the tube.
-
Serial Dilution: Perform a serial dilution of the DMSO stock into the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Crucial Step: To avoid precipitation, add the DMSO stock solution to the aqueous buffer while vortexing or mixing. Do not add the aqueous buffer directly to the concentrated DMSO stock.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of LY2157299 for more than one day, as the compound is sparingly soluble and may precipitate out of solution.[1]
Mandatory Visualizations
Caption: Workflow for preparing LY2157299 solutions.
Caption: TGF-β signaling pathway and LY2157299 inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LY2157299 Monohydrate, a TGF-βR1 Inhibitor, Suppresses Tumor Growth and Ascites Development in Ovarian Cancer | MDPI [mdpi.com]
- 7. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Galunisertib | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 10. lifetechindia.com [lifetechindia.com]
- 11. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing LY2157299 (Galunisertib) in Combination with Chemotherapy
Introduction
LY2157299, also known as galunisertib, is a potent and selective, orally administered small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGFβRI) kinase, also known as ALK5.[1][2][3] The TGF-β signaling pathway plays a dual role in cancer. In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[4] However, in advanced cancers, this pathway paradoxically shifts to become a key promoter of tumor progression, contributing to hallmarks of cancer such as invasion, metastasis, angiogenesis, and immune evasion.[1][5][6][7]
The rationale for combining galunisertib with conventional chemotherapy is multifactorial. Chemotherapy, while effective at killing bulk tumor cells, can paradoxically induce TGF-β signaling.[8] This can lead to the expansion of chemoresistant cancer stem cells (CSCs) and promote an epithelial-to-mesenchymal transition (EMT), a process associated with increased invasion and metastasis.[8][9] By inhibiting the TGFβRI kinase, galunisertib blocks the phosphorylation of downstream mediators like SMAD2, abrogating the canonical signaling pathway.[1][10] This action can resensitize tumors to chemotherapy, inhibit the development of resistant cell populations, and modulate the tumor microenvironment to be less immunosuppressive, thereby creating a synergistic antitumor effect.[1][8]
These application notes provide an overview of preclinical and clinical data, detailed experimental protocols, and conceptual diagrams to guide researchers in designing studies that combine LY2157299 with chemotherapy.
Data Presentation: Efficacy of Combination Therapy
Quantitative data from preclinical and clinical studies demonstrate the potential of combining galunisertib with standard-of-care chemotherapy across various cancer types.
Table 1: Preclinical Efficacy of Galunisertib in Combination with Chemotherapy
| Cancer Type / Model | Chemotherapy Agent | Galunisertib Dose | Chemotherapy Dose | Key Outcome | Reference |
|---|---|---|---|---|---|
| Glioblastoma (U87MG Xenograft) | Lomustine (CCNU) | 25 mg/kg | 30 mg/kg | Significant reduction in tumor volume compared to either agent alone (p < 0.001). | [5] |
| Gastric Cancer (44As3-Luc Xenograft) | 5-Fluorouracil (5-FU) | Not Specified | Not Specified | Combination reduced tumor volume by 52% compared to 5-FU alone (p < 0.05). | [9] |
| Gastric Cancer (44As3-Luc Xenograft) | Paclitaxel (PTX) | Not Specified | Not Specified | Combination reduced tumor volume by 52% compared to PTX alone (p < 0.05). | [9] |
| Triple-Negative Breast Cancer (SUM159 Xenograft) | Paclitaxel | Not Specified | Not Specified | Combination significantly reduced cancer stem cell frequency and prevented tumor reestablishment after chemotherapy. |[8] |
Table 2: Selected Clinical Trials of Galunisertib in Combination with Chemotherapy/Radiochemotherapy
| Cancer Type | Phase | Combination Regimen | Key Findings | NCT Identifier | Reference |
|---|---|---|---|---|---|
| Malignant Glioma (Newly Diagnosed) | Ib/IIa | Galunisertib + Temozolomide-based Radiochemotherapy | Median Overall Survival was 18.2 months in the combination arm vs. 17.9 months in the radiochemotherapy alone arm. The combination was generally well-tolerated. | NCT01220271 | [11] |
| Hepatocellular Carcinoma (Advanced) | II | Galunisertib (150 mg BID, 14 days on/14 off) + Sorafenib (400 mg BID) | The combination was deemed safe. A subset of patients showed clinical benefit. TGF-β signaling is associated with sorafenib resistance. | NCT01246986 | [12] |
| Pancreatic Cancer | II/III | Galunisertib + Standard Chemotherapy | Galunisertib is under investigation in combination with standard antitumor regimens for pancreatic cancer. | Not Specified | [1][7] |
| Colorectal Cancer (Chemo-resistant with Peritoneal Metastases) | I/II | Galunisertib + Capecitabine | Awaiting recruitment to study the combination in advanced colorectal cancer. | NCT05700656 |[3] |
Signaling Pathways and Experimental Workflows
Visualizations of the underlying biological rationale and experimental processes are crucial for designing effective studies.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF-β inhibition enhances chemotherapy action against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2157299 (Galunisertib) Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction:
LY2157299, also known as Galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI/ALK5) kinase.[1][2] TGF-β signaling plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor growth, invasion, metastasis, and immune evasion in advanced stages.[1][2][3] By inhibiting the TGF-βRI kinase, Galunisertib blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby abrogating the canonical TGF-β signaling pathway.[1][2] These application notes provide detailed protocols and cell culture conditions for conducting in vitro experiments with LY2157299 to study its effects on cancer cells.
General Cell Culture Recommendations
Successful experiments with LY2157299 begin with robust and standardized cell culture practices. While specific conditions may vary between cell lines, the following general guidelines are recommended.
Media and Reagents:
-
Basal Media: The choice of basal medium is critical and cell-line dependent. Commonly used media for cancer cell lines include DMEM, RPMI-1640, McCoy's 5A, and F-12K.[4] It is essential to consult the supplier's recommendations for each specific cell line.
-
Serum: Fetal Bovine Serum (FBS) is a standard supplement, typically at a concentration of 10%.[4] In some cases, higher concentrations (up to 20%) may be used, but this can sometimes promote the growth of non-cancerous cells like fibroblasts.[4] For specific assays, serum-free or reduced-serum conditions may be required to minimize confounding factors.
-
Supplements: Standard supplements include L-glutamine or a stable alternative like GlutaMAX™, and antibiotics such as penicillin-streptomycin to prevent bacterial contamination.
-
Cell Culture Environment: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[5]
Cell Line Handling:
-
Thawing: Frozen cells should be thawed rapidly in a 37°C water bath.[5] The thawed cell suspension should be immediately transferred to pre-warmed complete medium and centrifuged to remove cryoprotectant.[5]
-
Passaging: Cells should be passaged when they reach 70-90% confluency to maintain them in the exponential growth phase.[5] Adherent cells are typically detached using a trypsin-EDTA solution.
-
Mycoplasma Testing: Regular testing for mycoplasma contamination is crucial as it can significantly alter cellular responses and lead to unreliable experimental results.
LY2157299 Experimental Conditions
The following tables summarize the experimental conditions for LY2157299 as reported in various studies. These provide a starting point for designing new experiments.
Table 1: Cell Lines and Culture Media for LY2157299 Studies
| Cell Line | Cancer Type | Basal Medium | Serum | Reference |
| HepG2, Hep3B, Huh7, JHH6, SK-HEP1 | Hepatocellular Carcinoma | - | - | [6][7] |
| OVCAR8, CAOV3 | Ovarian Cancer | - | - | [8][9] |
| Calu6 | Lung Cancer | - | - | [1] |
| U87MG | Glioblastoma | - | - | [1][10] |
| 4T1-LP, EMT6-LM2 | Breast Cancer (Murine) | - | - | [10] |
| CHLA-255, CHLA-136 | Neuroblastoma | - | - | [11] |
Note: Specific media and serum concentrations were not always detailed in the cited abstracts; researchers should refer to the full publications or cell line datasheets.
Table 2: LY2157299 Dosing and Treatment Duration in In Vitro Assays
| Cell Line(s) | Assay Type | LY2157299 Concentration(s) | Treatment Duration | Key Findings | Reference(s) |
| Hepatocellular Carcinoma Panel | Invasion Assay | 1 µM, 10 µM | 48 hours | Potent anti-invasive properties observed. | [6] |
| Hepatocellular Carcinoma Panel | pSMAD2/3 Inhibition | Micromolar concentrations | 5 and 24 hours | Potent, dose-dependent inhibition of TGF-β induced pSMAD2. | [6] |
| OVCAR8, CAOV3 | Proliferation (MTT) | IC50: 159.93 - 226.71 µM | - | Direct inhibition of cell proliferation. | [9] |
| OVCAR8, CAOV3 | Migration & Invasion | Not specified | - | Inhibition of migration and invasion. | [8][9] |
| U87MG | Migration Assay | Dose-dependent | - | Blocked both basal and TGF-β1 induced cell migration. | [10] |
| 4T1-LP, EMT6-LM2 | pSMAD Inhibition (ELISA) | 0.20 - 10 µM | - | Dose-dependent inhibition of TGF-β1 induced pSMAD. | [10] |
| Neuroblastoma Lines | NK Cell Cytotoxicity | 5 µmol/L | 24-48 hours | Restored NK cell cytotoxic activity suppressed by TGF-β1. | [11] |
| PDX Explants | Anchorage-independent growth | 0.03 - 80.0 µM | - | Varied responses (inhibition, no response, stimulation). | [12] |
Experimental Protocols
Protocol 1: Inhibition of TGF-β-induced SMAD2 Phosphorylation
This protocol details a typical experiment to confirm the mechanism of action of LY2157299 by measuring the inhibition of SMAD2 phosphorylation via Western Blot.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free culture medium
-
LY2157299 (Galunisertib)
-
Recombinant Human TGF-β1
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2 (pSMAD2), anti-SMAD2 (total SMAD2), anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation: Aspirate the complete medium and wash the cells once with PBS. Add serum-free medium and incubate for 12-24 hours. This step reduces basal signaling.
-
LY2157299 Pre-treatment: Prepare working solutions of LY2157299 in serum-free medium. Aspirate the starvation medium and add the LY2157299-containing medium to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
TGF-β1 Stimulation: Prepare a working solution of TGF-β1 (e.g., 5 ng/mL final concentration) in serum-free medium. Add TGF-β1 to the designated wells. Do not add to the negative control wells. Incubate for 30-60 minutes.
-
Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein samples with lysis buffer and loading dye.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies (pSMAD2, total SMAD2, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities. Normalize the pSMAD2 signal to the total SMAD2 signal to determine the specific inhibition of phosphorylation.
Visualizations
TGF-β Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical TGF-β signaling pathway and highlights the inhibitory action of LY2157299. TGF-β ligand binding to its type II receptor (TGF-βRII) recruits and phosphorylates the type I receptor (TGF-βRI/ALK5).[13][14] Activated ALK5 then phosphorylates SMAD2 and SMAD3, which complex with SMAD4 and translocate to the nucleus to regulate gene expression.[13][14] LY2157299 acts as an ATP-mimetic, blocking the kinase activity of ALK5 and preventing the phosphorylation of SMAD2/3.[1][3]
Caption: Canonical TGF-β signaling pathway and the inhibitory action of LY2157299.
Experimental Workflow for Assessing LY2157299 Efficacy
This diagram outlines a typical workflow for an in vitro study of LY2157299, from initial cell culture to final data analysis.
Caption: General experimental workflow for in vitro evaluation of LY2157299.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. LY2157299 Monohydrate, a TGF-βR1 Inhibitor, Suppresses Tumor Growth and Ascites Development in Ovarian Cancer [mdpi.com]
- 9. LY2157299 Monohydrate, a TGF-βR1 Inhibitor, Suppresses Tumor Growth and Ascites Development in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for the Detection of p-SMAD2 Following LY2157299 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transforming Growth Factor-Beta (TGF-β) signaling pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Dysregulation of this pathway is implicated in numerous diseases, particularly in promoting tumor growth, invasion, and metastasis in cancer.[2][3]
Signaling is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), which then recruits and activates the TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5).[4][5] The activated TβRI kinase phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal serine residues (Ser465/467 for SMAD2).[4][6] This phosphorylation event is a critical activation step. Phosphorylated SMAD2 (p-SMAD2) then forms a complex with SMAD4, which translocates into the nucleus to regulate the transcription of target genes.[1][7]
LY2157299 (also known as Galunisertib) is a potent and selective small molecule inhibitor of the TβRI/ALK5 kinase.[8][9] By blocking the ATP-binding site of the receptor's kinase domain, LY2157299 effectively prevents the phosphorylation of SMAD2 and SMAD3, thereby abrogating the canonical TGF-β signaling cascade.[3][10][11]
This document provides a detailed protocol for using Western blot analysis to measure the inhibitory effect of LY2157299 on TGF-β-induced SMAD2 phosphorylation in cultured cells. This assay serves as a direct method to confirm the mechanism of action of LY2157299 and to quantify its biological activity.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical TGF-β signaling pathway and the specific point of inhibition by LY2157299.
Caption: TGF-β pathway inhibition by LY2157299.
Detailed Experimental Protocol
This protocol outlines the procedure for treating cells with LY2157299, preparing cell lysates, and performing a Western blot to detect p-SMAD2.
Materials and Reagents
-
Cell Lines: Appropriate cell line responsive to TGF-β (e.g., HaCaT, A549, HepG2).[8][12]
-
Culture Medium: As required for the specific cell line.
-
Reagents for Treatment:
-
LY2157299 (Galunisertib)
-
Recombinant Human TGF-β1
-
Vehicle (e.g., DMSO)
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or similar)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail: Crucial for preserving phosphorylation. Ensure it contains serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate.[13]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels (appropriate percentage for SMAD2, ~60 kDa)
-
Tris-Glycine-SDS Running Buffer
-
Transfer Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies.[14]
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-SMAD2 (Ser465/467) mAb.[6]
-
Normalization Antibody: Mouse anti-Total SMAD2 mAb or anti-GAPDH/β-actin mAb.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
-
Detection:
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Equipment:
-
Standard cell culture equipment
-
Sonicator
-
Refrigerated microcentrifuge
-
Electrophoresis and wet/semi-dry transfer apparatus
-
PVDF or Nitrocellulose membranes
-
Orbital shaker/rocker
-
Chemiluminescence imaging system
-
Experimental Procedure
Step 2.1: Cell Culture and Treatment
-
Seed cells in 6-well plates and grow to 80-90% confluency.[12]
-
(Optional) For lower basal phosphorylation, serum-starve cells for 18-22 hours prior to treatment.[13]
-
Prepare working solutions of LY2157299 in culture medium. A typical concentration range is 0.3 µM to 10 µM.[15]
-
Pre-treat the cells by replacing the medium with medium containing the desired concentrations of LY2157299 or vehicle (DMSO) for 1-2 hours.[12]
-
Stimulate the cells by adding TGF-β1 directly to the medium to a final concentration of 1-10 ng/mL for 30 minutes.[13][15] Include a non-stimulated control group (no TGF-β1).
-
Experimental groups should include:
-
Vehicle control (no LY2157299, no TGF-β1)
-
TGF-β1 only
-
LY2157299 only
-
LY2157299 + TGF-β1
-
Step 2.2: Cell Lysis and Protein Quantification
-
After treatment, immediately place plates on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.[13]
-
Add 100-150 µL of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
To ensure the release of nuclear proteins like p-SMAD2, sonicate the lysate briefly (e.g., three 10-second pulses) on ice.[13]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15-20 minutes at 4°C.[12]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
Step 2.3: SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and denature by heating at 95-100°C for 5 minutes.[16]
-
Load 20-50 µg of total protein per lane into an SDS-PAGE gel, including a molecular weight marker.[14][16]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.[12] (Note: Activate PVDF in methanol for 30 seconds before use).[16]
Step 2.4: Immunoblotting
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.[14]
-
Incubate the membrane with the primary antibody for p-SMAD2 (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[12]
-
Wash the membrane four times for 10 minutes each with TBST.
Step 2.5: Detection and Normalization
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.[12]
-
Normalization: To ensure equal protein loading, the membrane must be stripped and re-probed with an antibody against total SMAD2 or a housekeeping protein like GAPDH.[12]
-
Quantify the band intensities for p-SMAD2 and the loading control using densitometry software (e.g., ImageJ).[12] The p-SMAD2 signal should be normalized to the total SMAD2 or housekeeping protein signal.
Visualized Workflows
Experimental Workflow Diagram
Caption: Western Blot workflow for p-SMAD2 detection.
Logical Relationship Diagram
Caption: Logical flow of LY2157299's effect on p-SMAD2.
Data Presentation: Protocol Parameters
The following table summarizes key quantitative parameters for the Western blot protocol.
| Step | Reagent/Parameter | Recommended Concentration / Setting | Time & Temperature | Notes |
| Cell Treatment | LY2157299 Pre-treatment | 0.3 - 10 µM | 1 - 2 hours, 37°C | Optimize concentration for your cell line.[15] |
| TGF-β1 Stimulation | 1 - 10 ng/mL | 30 minutes, 37°C | A time course may be needed to find peak phosphorylation.[13][18] | |
| Lysis | Phosphatase Inhibitors | 1x final concentration | During lysis, on ice | Absolutely critical for preserving p-SMAD2 signal.[13] |
| Loading | Protein per Lane | 20 - 50 µg | N/A | Ensure equal loading across all lanes.[16] |
| Blocking | Blocking Buffer | 5% BSA in TBST | 1 hour, Room Temp. | BSA is preferred over milk for phospho-antibodies.[14] |
| Antibody Incubation | Primary: anti-p-SMAD2 | 1:1000 (typical) | Overnight, 4°C | Dilution should be optimized as per datasheet. |
| Secondary: anti-rabbit HRP | 1:2000 - 1:10000 | 1 hour, Room Temp. | Dilution depends on antibody quality and signal strength. |
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. benchchem.com [benchchem.com]
- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 14. astorscientific.us [astorscientific.us]
- 15. researchgate.net [researchgate.net]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Matrigel Invasion Assay with LY2157299
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This assay utilizes a reconstituted basement membrane matrix (Matrigel) to mimic the ECM. Invasive cells degrade this matrix and migrate through a porous membrane in response to a chemoattractant.
LY2157299 (also known as Galunisertib) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β receptor I (TGF-βRI) kinase.[1] The TGF-β signaling pathway plays a dual role in cancer; in later stages, it promotes tumor progression, epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[2] By inhibiting TGF-βRI, LY2157299 blocks the phosphorylation of SMAD2, a key downstream effector, thereby attenuating the pro-invasive signals of the TGF-β pathway.[1][3]
These application notes provide a detailed protocol for setting up a Matrigel invasion assay to evaluate the inhibitory effect of LY2157299 on cancer cell invasion.
Signaling Pathway of LY2157299 Inhibition
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying LY2157299 (Galunisertib) Anti-Tumor Activity in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models utilized to evaluate the anti-tumor efficacy of LY2157299 (Galunisertib), a selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor I (TGFβRI) kinase. The protocols detailed below are compiled from established methodologies in peer-reviewed research.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
LY2157299 functions by inhibiting the kinase activity of TGFβRI (also known as ALK5). This action prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway.[1] Dysregulation of the TGF-β pathway is a hallmark of many cancers, contributing to tumor growth, invasion, metastasis, and immunosuppression.[1] By inhibiting this pathway, LY2157299 can suppress tumor progression and enhance anti-tumor immune responses.[2]
Caption: TGF-β signaling pathway and the inhibitory action of LY2157299.
Summary of Preclinical Efficacy Data
The anti-tumor activity of LY2157299 has been evaluated in various xenograft and syngeneic animal models. The following tables summarize the quantitative data from key studies.
Table 1: Efficacy of LY2157299 Monotherapy in Xenograft and Syngeneic Models
| Animal Model | Cancer Type | Treatment Regimen | Key Efficacy Readout | Reference |
| MX1 Xenograft | Human Breast Cancer | 75 mg/kg, twice daily, oral gavage | Tumor growth delay of 10.3 ± 4.3 days | [3][4] |
| Calu6 Xenograft | Human Non-Small Cell Lung Cancer | 75 mg/kg, twice daily, oral gavage | Tumor growth delay of 8.3 ± 2.6 days | [3][4] |
| 4T1 Syngeneic | Murine Breast Cancer | 75 mg/kg, twice daily, oral gavage | Tumor growth delay of 13 ± 2.4 days; 4.5-day survival advantage | [1][3][4] |
| U87MG Xenograft | Human Glioblastoma | 75 mg/kg, twice daily, oral gavage | Modest anti-tumor effect as monotherapy | [3][4] |
Table 2: Efficacy of LY2157299 in Combination Therapy
| Animal Model | Cancer Type | Combination Agent | Key Efficacy Readout | Reference |
| U87MG Xenograft | Human Glioblastoma | Lomustine (CCNU) | Significant reduction in tumor volume compared to either agent alone | [3][4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Caption: General experimental workflow for in vivo efficacy studies.
Protocol 1: 4T1 Syngeneic Breast Cancer Model
This model is useful for studying the effects of LY2157299 in an immunocompetent setting, allowing for the evaluation of its impact on the tumor microenvironment and anti-tumor immunity.[2]
Materials:
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes and needles (27-gauge)
-
Calipers for tumor measurement
-
LY2157299 (Galunisertib)
-
Vehicle solution for oral gavage
Procedure:
-
Cell Culture: Culture 4T1 cells in complete medium at 37°C in a 5% CO2 incubator.[5] Passage cells before they reach confluence to maintain viability.[5]
-
Cell Preparation for Implantation: On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 50 µL. Keep cells on ice.
-
Tumor Implantation: Anesthetize the mice. Inject 1 x 10^6 4T1 cells in a volume of 50 µL into the mammary fat pad of each mouse.[2]
-
Tumor Growth Monitoring: Monitor mice for tumor development. Begin caliper measurements once tumors are palpable (typically 5-7 days post-implantation). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer LY2157299 orally by gavage at a dose of 75 mg/kg, twice daily.[3][4] The control group should receive the vehicle solution.
-
Efficacy Evaluation: Continue to measure tumor volume and body weight 2-3 times per week. The primary endpoint may be tumor growth delay (time for tumors to reach a specific volume) or overall survival.[3][4]
Protocol 2: U87MG Glioblastoma Xenograft Model
This model is used to assess the efficacy of LY2157299 in a human glioblastoma model, often in combination with standard-of-care chemotherapeutics.[3]
Materials:
-
U87MG human glioblastoma cells
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID) (6-8 weeks old)
-
Complete culture medium (e.g., EMEM with 10% FBS)[6]
-
Matrigel (optional, to enhance tumor take)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Culture: Culture U87MG cells in complete medium at 37°C in a 5% CO2 incubator.[6]
-
Cell Preparation for Implantation: Prepare a single-cell suspension of U87MG cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 5 x 10^6 U87MG cells in a volume of 100 µL into the flank of each mouse.
-
Tumor Growth Monitoring, Randomization, and Treatment: Follow steps 4 and 5 from Protocol 1.
-
Drug Administration: Administer LY2157299 (75 mg/kg, twice daily, p.o.) alone or in combination with other agents like lomustine.[3][4] Administer the respective vehicles to the control groups.
-
Efficacy Evaluation: Monitor tumor volume and animal health as described in Protocol 1. The primary endpoint is typically tumor growth inhibition.
Protocol 3: Patient-Derived Xenograft (PDX) Models
PDX models are established by implanting tumor fragments from a patient directly into immunocompromised mice. These models are considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original tumor.[7]
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunocompromised mice (e.g., NMRI nu/nu or NOD-SCID)
-
Surgical tools for tissue processing
-
Growth medium (e.g., RPMI-1640)
-
Enzyme cocktail for tissue disaggregation (optional, for cell suspension)
-
Other materials as listed in Protocol 1
Procedure:
-
Tissue Acquisition and Preparation: Obtain fresh tumor tissue from surgery with appropriate patient consent and ethical approval. Transport the tissue on ice in a sterile medium. Mechanically mince the tumor into small fragments (2-3 mm³).
-
Tumor Implantation: Anesthetize the mice. Make a small incision on the flank and create a subcutaneous pocket. Place a single tumor fragment into the pocket and close the incision with sutures or surgical clips.
-
PDX Establishment and Passaging: Monitor mice for tumor growth. Once the tumor reaches a substantial size (e.g., >1000 mm³), the mouse is euthanized, and the tumor is harvested. The tumor can then be serially passaged into new cohorts of mice for expansion.
-
Efficacy Studies: Once a stable PDX line is established, tumor-bearing mice can be randomized into treatment groups when tumors reach a suitable size (e.g., 72-120 mm³).[7]
-
Drug Administration and Efficacy Evaluation: Follow steps 6 and 7 from Protocol 1 for drug administration (e.g., 75 mg/kg LY2157299, twice daily for 14 days) and monitoring.[7]
Protocol 4: Orthotopic Hepatocellular Carcinoma (HCC) Model
Orthotopic models, where tumor cells are implanted into the corresponding organ, can better recapitulate the tumor microenvironment and metastatic processes.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2-Luc, expressing luciferase)
-
Immunodeficient mice (e.g., NOG mice)[8]
-
Surgical tools for laparotomy
-
Bioluminescence imaging system
-
D-Luciferin
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of HepG2-Luc cells at a concentration of 1 x 10^6 cells in 20 µL of PBS/Matrigel.
-
Orthotopic Implantation: Anesthetize the mouse and perform a laparotomy to expose the liver. Inject 1 x 10^6 cells directly into the liver lobe.[8] Close the incision in layers.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using a bioluminescence imaging system after intraperitoneal injection of D-Luciferin.[8]
-
Randomization and Treatment: Once a detectable and consistent bioluminescent signal is observed, randomize the mice into treatment groups.[8]
-
Drug Administration and Efficacy Evaluation: Administer LY2157299 as described previously. Monitor tumor growth via bioluminescence and overall survival as endpoints.
Concluding Remarks
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-cancer agents like LY2157299. Syngeneic models are invaluable for studying immunomodulatory effects, while xenograft and PDX models are essential for assessing efficacy against human tumors. The protocols provided herein offer a foundation for designing and executing robust in vivo studies to further characterize the anti-tumor activity of LY2157299. It is important to note that in vivo xenograft models may be more appropriate than in vitro assays for assessing the full anti-tumor activity of TGF-β inhibitors, as they capture the complex interactions within the tumor microenvironment.[7]
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 7. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Galunisertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galunisertib (LY2157299) is a small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGF-βRI) kinase.[1][2] The TGF-β signaling pathway is a critical regulator of tumorigenesis, contributing to tumor proliferation, invasion, metastasis, and escape from immune surveillance.[1][3] In the tumor microenvironment, TGF-β acts as a potent immunosuppressant, hindering the anti-tumor activity of various immune cells.[2][4] Galunisertib blocks the canonical TGF-β pathway by preventing the phosphorylation of SMAD2, a key downstream signaling molecule.[1][2] This inhibition can reverse TGF-β-mediated immunosuppression, thereby enhancing anti-tumor immunity.[2][4] Flow cytometry is an essential tool for elucidating the cellular-level immunological effects of Galunisertib, enabling multi-parametric analysis of immune cell subsets to quantify changes in their frequency, activation status, and function.[4][5]
These application notes provide detailed protocols for the analysis of immune cells from peripheral blood and tumor tissue following Galunisertib treatment, along with representative data and visualizations to guide researchers in their investigations.
Data Presentation: The Impact of Galunisertib on Immune Cell Populations
The following tables summarize quantitative data from preclinical and clinical studies, illustrating the immunomodulatory effects of Galunisertib on various immune cell populations.
Table 1: Changes in Tumor-Infiltrating T-Lymphocyte Populations
| Immune Cell Subset | Markers | Pre-Treatment (% of CD45+ cells) | Post-Galunisertib Treatment (% of CD45+ cells) | Fold Change | Putative Biological Effect |
| Cytotoxic T Cells | CD3+ CD8+ | 15% | 35% | 2.33 | Enhanced anti-tumor cytotoxicity[4] |
| CD4+ Helper T Cells | CD3+ CD4+ | 20% | 25% | 1.25 | Modulation of adaptive immune response[4] |
| Regulatory T Cells (Tregs) | CD4+ FoxP3+ | 10% | 5% | -2.0 | Reduction of immunosuppression[4] |
| Activated CD8+ T Cells | CD8+ PD-1+ TIGIT+ | Low | High | Increase | Reversal of T cell exhaustion |
Table 2: Changes in Myeloid Cell Populations in the Tumor Microenvironment
| Immune Cell Subset | Markers | Pre-Treatment | Post-Galunisertib Treatment | Change | Putative Biological Effect |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+ Gr-1+ (in mice) | High | Low | Decrease | Reduction of myeloid-mediated immunosuppression[2] |
| Monocytic MDSCs | CD14+ HLA-DR-/low (in humans) | High | Low | Decrease | Alleviation of T cell suppression |
| M2-like Tumor-Associated Macrophages (TAMs) | CD68+ CD206+ | High | Low | Decrease | Shift towards a pro-inflammatory M1 phenotype |
Signaling Pathway and Experimental Workflow
TGF-β Signaling Pathway and Galunisertib's Mechanism of Action
Galunisertib targets the TGF-βRI kinase, preventing the phosphorylation of SMAD2 and subsequent nuclear translocation of the SMAD2/3/4 complex. This blockade inhibits the transcription of TGF-β target genes involved in immunosuppression.
Caption: TGF-β Signaling Pathway and Galunisertib Inhibition.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for analyzing immune cell populations from either peripheral blood or tumor tissue after Galunisertib treatment.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Ficoll Gradient: Carefully layer the diluted blood over a Ficoll-Paque gradient in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.[6]
-
Washing: Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes for each wash.
-
Cell Counting: Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) and perform a cell count and viability assessment.
Protocol 2: Isolation of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation: Mechanically mince the fresh tumor tissue into small pieces (1-3 mm).
-
Enzymatic Digestion: Digest the minced tissue in a dissociation buffer (e.g., RPMI with collagenase IV, hyaluronidase, and DNase I) with agitation at 37°C for 30-60 minutes.[7]
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[7]
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.[7]
-
Washing: Wash the cells with PBS or RPMI medium.
-
Cell Counting: Resuspend the cells in an appropriate buffer and perform a cell count and viability assessment. For some applications, TILs can be further enriched using density gradient centrifugation or magnetic-activated cell sorting (MACS) for CD45+ cells.[8]
Protocol 3: Immunophenotyping by Flow Cytometry
-
Cell Aliquoting: Aliquot approximately 1-2 x 10^6 cells per tube or well.
-
Fc Block: Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Surface Staining:
-
Resuspend cells in 100 µL of FACS buffer (PBS + 2% FBS).
-
Add a pre-titrated cocktail of fluorescently-conjugated surface antibodies (see Table 3 for a suggested panel).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for transcription factors like FoxP3):
-
Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Add the intracellular antibody cocktail (e.g., anti-FoxP3) diluted in permeabilization buffer.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.
-
Data Acquisition: Acquire the samples on a flow cytometer.
Table 3: Suggested Antibody Panel for T Cell and Myeloid Cell Analysis
| Target | Fluorochrome | Purpose |
| Live/Dead Stain | e.g., Zombie NIR™ | Exclude dead cells |
| CD45 | e.g., AF700 | Identify hematopoietic cells |
| CD3 | e.g., PE-Cy7 | Identify T cells |
| CD4 | e.g., APC | Identify CD4+ T helper cells |
| CD8 | e.g., FITC | Identify CD8+ cytotoxic T cells |
| CD25 | e.g., PE | Identify activated T cells and Tregs |
| CD127 | e.g., BV421 | Differentiate Tregs (CD127-low) from activated T cells |
| FoxP3 | e.g., Alexa Fluor 647 | Identify regulatory T cells |
| CD11b | e.g., PerCP-Cy5.5 | Identify myeloid cells |
| Gr-1 (Ly-6G/Ly-6C) | e.g., BV605 | Identify MDSCs in mice |
| HLA-DR | e.g., APC-Cy7 | Characterize human myeloid cell maturation |
| CD14 | e.g., BV786 | Identify monocytes/macrophages |
| CD33 | e.g., PE-Dazzle594 | Pan-myeloid marker, useful for MDSC identification |
Gating Strategy for Regulatory T Cell (Treg) Analysis
The following diagram illustrates a representative gating strategy for identifying Tregs (CD4+ FoxP3+) within a peripheral blood sample.
Caption: Gating Strategy for Treg Identification.
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the immunomodulatory effects of Galunisertib. By employing multi-parameter flow cytometry, researchers can gain valuable insights into how this TGF-βRI inhibitor remodels the immune landscape within the tumor microenvironment and the periphery. This detailed analysis is crucial for understanding the mechanism of action of Galunisertib and for the development of effective combination immunotherapies.
References
- 1. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TGF-β1 programmed myeloid-derived suppressor cells (MDSC) acquire immune-stimulating and tumor killing activity capable of rejecting established tumors in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometry assay and cell staining protocol [protocols.io]
- 5. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 8. crownbio.com [crownbio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Galunisertib in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Galunisertib.
Troubleshooting Guide
Problem 1: Galunisertib shows minimal or no effect on the proliferation of my cancer cell line in a standard 2D monolayer culture.
-
Possible Cause 1: Intrinsic Resistance. Your cell line may possess intrinsic resistance to Galunisertib. The tumor microenvironment plays a crucial role in the response to TGF-β inhibitors.[1][2] Standard 2D cultures often lack the complexity of the in vivo tumor microenvironment.
-
Troubleshooting Tip: Switch to a 3D culture model (e.g., spheroids or organoids). 3D models can better recapitulate the in vivo environment and have shown sensitivity to Galunisertib where monolayer assays did not.[2]
-
-
Possible Cause 2: Redundant Signaling Pathways. Cancer cells may utilize alternative signaling pathways to bypass the TGF-β blockade. TGF-β can cooperate with pathways like MAPK and PI3K/AKT/mTOR.[3][4]
-
Troubleshooting Tip: Profile the activation of key signaling molecules in pathways known to crosstalk with TGF-β signaling (e.g., p-ERK, p-AKT, p-S6) using Western blotting. Consider combination therapies with inhibitors of these pathways.
-
-
Possible Cause 3: Experimental Conditions. The concentration of Galunisertib or the incubation time may be suboptimal.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Ensure the drug is properly dissolved and stable in your culture medium.
-
Problem 2: After initial sensitivity, my cancer cells develop acquired resistance to Galunisertib.
-
Possible Cause 1: Epithelial-to-Mesenchymal Transition (EMT). Prolonged TGF-β inhibition can sometimes paradoxically promote a more aggressive, mesenchymal phenotype, which is associated with drug resistance.[1][2]
-
Troubleshooting Tip: Assess EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail) via qPCR or Western blotting. Consider combining Galunisertib with therapies that target EMT.
-
-
Possible Cause 2: Genetic Alterations. Loss of genes like MED12 has been associated with resistance to TGF-β inhibition and chemotherapy.[1][2]
-
Troubleshooting Tip: If feasible, perform genetic sequencing of your resistant cell lines to identify potential mutations in the TGF-β signaling pathway or associated genes. Treatment with Galunisertib in MED12-deficient cells has been shown to restore sensitivity to chemotherapy and EGFR TKIs.[2]
-
-
Possible Cause 3: Activation of Escape Pathways. Cells may upregulate alternative survival pathways to compensate for TGF-β inhibition.
-
Troubleshooting Tip: Use pathway profiler arrays or RNA sequencing to identify upregulated pathways in your resistant cells compared to the sensitive parental line. This can guide the selection of appropriate combination therapies.
-
Problem 3: I am not observing the expected downstream inhibition of p-SMAD2 after Galunisertib treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Exposure Time. The concentration of Galunisertib may be too low, or the treatment time too short to see a significant reduction in p-SMAD2 levels.
-
Troubleshooting Tip: Perform a time-course experiment (e.g., 1, 6, 24 hours) with varying concentrations of Galunisertib. Collect cell lysates at each time point and analyze p-SMAD2 and total SMAD2 levels by Western blot.
-
-
Possible Cause 2: Issues with Antibody or Western Blotting Protocol. The antibodies used for detecting p-SMAD2 or the blotting protocol itself may be suboptimal.
-
Troubleshooting Tip: Ensure your primary and secondary antibodies are validated and used at the recommended dilutions. Include positive and negative controls in your experiment. A positive control could be cells stimulated with TGF-β without Galunisertib treatment.
-
-
Possible Cause 3: Cell Line Specific TGF-β Signaling Dynamics. The kinetics of SMAD2 phosphorylation and dephosphorylation may vary between cell lines.
-
Troubleshooting Tip: Review literature specific to your cell line to understand its TGF-β signaling dynamics. It's possible that the peak of p-SMAD2 inhibition occurs at a very early or a later time point than you are currently testing.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Galunisertib?
Galunisertib is a small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase.[1][5] It blocks the phosphorylation of SMAD2, thereby abrogating the canonical TGF-β signaling pathway.[1] It can also affect non-canonical TGF-β pathways such as MAPK and PI3K/AKT/mTOR.[3][4]
Q2: What are the known mechanisms of resistance to Galunisertib?
Resistance to Galunisertib is often linked to the tumor microenvironment, particularly the presence of cancer-associated fibroblasts (CAFs) that produce large amounts of TGF-β ligands.[1] The transition to an epithelial-to-mesenchymal (EMT) phenotype is also a critical factor in drug resistance associated with TGF-β signaling.[1][2] Additionally, loss of the MED12 gene has been implicated in resistance.[1][2]
Q3: What combination therapies have been shown to overcome Galunisertib resistance?
Combining Galunisertib with other anticancer agents is a key strategy to enhance its efficacy and overcome resistance.[6] Preclinical and clinical studies have explored combinations with:
-
Chemotherapy: such as gemcitabine, capecitabine, and lomustine.[6][7]
-
Immunotherapies: including PD-1/PD-L1 inhibitors like nivolumab and durvalumab.[6][9]
-
Radiation Therapy. [6]
Q4: Can Galunisertib be effective in cancers that are resistant to other targeted therapies?
Yes, there is evidence that Galunisertib can be effective in cancer cells that have developed resistance to other kinase inhibitors. For instance, hepatocellular carcinoma (HCC) cells resistant to sorafenib have shown sensitivity to Galunisertib.[3][4] This suggests that targeting the TGF-β pathway can be a viable strategy in treatment-refractory cancers.
Q5: How can I confirm that Galunisertib is inhibiting the TGF-β pathway in my experiments?
The most direct way to confirm pathway inhibition is to measure the levels of phosphorylated SMAD2 (p-SMAD2), the primary downstream target of the TGFβRI kinase.[1] A significant decrease in the p-SMAD2/total SMAD2 ratio following Galunisertib treatment indicates successful target engagement. This is typically assessed by Western blotting.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Galunisertib in Combination with Sorafenib in HCC Cell Lines
| Cell Line | Treatment | Effect | Reference |
| SK-Sora (Sorafenib-resistant) | Galunisertib + Sorafenib (5 µM) | Dose-dependent potentiation of sorafenib's effect | [3] |
| HepG2 | Galunisertib + Sorafenib (5 µM) | Dose-dependent potentiation of sorafenib's effect | [3] |
| Hep3B | Galunisertib + Sorafenib (5 µM) | Dose-dependent potentiation of sorafenib's effect | [3] |
| JHH6 | Galunisertib + Sorafenib (5 µM) | No potentiation | [3] |
| SK-HEP1 | Galunisertib + Sorafenib (5 µM) | No potentiation | [3] |
| HuH7 | Galunisertib + Sorafenib (5 µM) | No potentiation | [3] |
Table 2: In Vivo Efficacy of Galunisertib Monotherapy and Combination Therapy
| Tumor Model | Treatment | Outcome | Reference |
| 4T1-LP breast cancer | Galunisertib (75 mg/kg BID) | Dose-dependent, durable anti-tumor response | [5] |
| CT26 colon carcinoma | Galunisertib + anti-PD-L1 | Enhanced anti-tumor activity (9/14 complete responses vs. 3/14 with Galunisertib alone) | [5] |
| Glioblastoma (U87MG xenograft) | Galunisertib + Lomustine | Enhanced anti-tumor effect compared to either monotherapy | [7] |
| H22 hepatocellular carcinoma | Galunisertib + E. coli Nissle 1917 (EcN) | Markedly delayed tumor growth compared to single agents | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-SMAD2 Inhibition
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of Galunisertib (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-SMAD2 (Ser465/467) and total SMAD2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and calculate the ratio of p-SMAD2 to total SMAD2.
Protocol 2: 3D Spheroid Cell Viability Assay
-
Spheroid Formation: Seed cells in ultra-low attachment 96-well plates. Centrifuge the plates at low speed to facilitate cell aggregation.
-
Incubate the plates for 3-4 days to allow for spheroid formation.
-
Treatment: Add Galunisertib at various concentrations to the wells containing spheroids.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® 3D) to each well.
-
Incubate according to the manufacturer's instructions to allow for cell lysis and ATP release.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings to the untreated control to determine the percentage of cell viability.
Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of Galunisertib.
Caption: A generalized workflow for studying Galunisertib resistance and combination therapies.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. researchgate.net [researchgate.net]
- 8. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination Therapy of TGF-β Blockade and Commensal-derived Probiotics Provides Enhanced Antitumor Immune Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY2157299 (Galunisertib) Concentration for Maximum Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2157299 (Galunisertib). The information is designed to address specific issues that may be encountered during experiments aimed at optimizing its inhibitory concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LY2157299 (Galunisertib)?
A1: LY2157299, also known as Galunisertib, is an orally bioavailable small molecule inhibitor that selectively targets the transforming growth factor-beta receptor I (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4] By acting as an ATP-competitive inhibitor, it prevents the phosphorylation of SMAD2 and SMAD3, key downstream mediators in the canonical TGF-β signaling pathway.[1][2][5][6] This abrogation of SMAD phosphorylation effectively blocks the translocation of the SMAD complex into the nucleus, thereby inhibiting the transcription of TGF-β target genes involved in processes like cell proliferation, invasion, and immune suppression.[1][5][6]
Q2: What is a typical starting concentration range for in vitro experiments with LY2157299?
A2: The effective concentration of LY2157299 can vary depending on the cell line and the specific biological endpoint. For initial experiments, a concentration range of 0.1 µM to 10 µM is commonly used.[7][8] To specifically assess the inhibition of SMAD2 phosphorylation, concentrations between 50 nM and 500 nM are often sufficient to observe a significant effect.[7] For cell viability or migration assays, a broader range up to 100 µM may be necessary to determine the IC50 value, which can be significantly higher.[7][9]
Q3: How should I prepare and store LY2157299 for in vitro use?
A3: LY2157299 is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM to 100 mM.[3][10] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[11] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: I am not observing the expected inhibition of TGF-β signaling. What are some potential troubleshooting steps?
A4: If you are not seeing the expected inhibitory effects of LY2157299, consider the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to LY2157299. Ensure that your cell line expresses the TGF-β receptors and has an active TGF-β signaling pathway. You may need to stimulate the cells with exogenous TGF-β1 (e.g., 5 ng/mL) to activate the pathway before treatment.[7][9]
-
Compound Integrity: Verify the integrity and concentration of your LY2157299 stock solution. If possible, confirm its activity in a well-characterized sensitive cell line.
-
Treatment Duration: The time required to observe an effect can vary. For signaling inhibition (pSMAD2 levels), a short pre-treatment of 1-2 hours is often sufficient.[7] For endpoints like cell migration or viability, longer incubation times (24-72 hours) may be necessary.[7][9]
-
Assay-Specific Conditions: Ensure that your assay conditions are optimal. For instance, in migration assays, using serum-free or low-serum medium can minimize the confounding effects of proliferation.[7]
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration as your highest LY2157299 dose to rule out any effects of the solvent.[7]
Data Presentation
Table 1: In Vitro IC50 Values of LY2157299 in Various Assays
| Assay Type | Cell Line / Target | IC50 Value | Reference |
| TGF-β Receptor I (ALK5) Kinase Inhibition | - | 56 nM | [3][4][10] |
| TGF-β Receptor II (TGFβRII) Kinase Inhibition | - | 0.21 µM | [12] |
| Activin Receptor-Like Kinase 4 (ALK4/ACVR1B) Inhibition | - | 0.08 µM | [12] |
| pSMAD Inhibition (NIH3T3 cells) | NIH3T3 | 0.064 µM | [12] |
| TGF-β1 Induced Proliferation (NIH3T3 cells) | NIH3T3 | 0.396 µM | [12] |
| pSMAD Inhibition (4T1-LP cells) | 4T1-LP | 1.765 µM | [8][12] |
| pSMAD Inhibition (EMT6-LM2 cells) | EMT6-LM2 | 0.8941 µM | [8][12] |
| Cell Viability (OVCAR8 cells) | OVCAR8 | 226.71 ± 4.87 µM | [9] |
| Cell Viability (CAOV3 cells) | CAOV3 | 159.93 ± 3.94 µM | [9] |
Table 2: In Vivo Pharmacodynamic Profile of Galunisertib in Mouse Tumor Models
| Parameter | EMT6-LM2 (Breast Cancer) | Calu6 (Lung Cancer) | Reference |
| TED₅₀ (Total Effective Dose, 50% pSMAD inhibition) | 19.7 mg/kg | 15.6 mg/kg | [6] |
| TEC₅₀ (Total Effective Concentration, 50% pSMAD inhibition) | 0.34 µM | 0.3 µM | [6] |
Experimental Protocols
Protocol 1: Determination of LY2157299 IC50 for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of LY2157299 in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared LY2157299 dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value by plotting the percent inhibition against the log concentration of LY2157299 and fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot Analysis of pSMAD2 Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Pre-treat the cells with various concentrations of LY2157299 (e.g., 0.1 µM to 10 µM) or vehicle control for 1-2 hours.
-
TGF-β Stimulation (Optional): To induce a robust signal, stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.[7] Include a non-stimulated control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Collect the lysates and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSMAD2 and total SMAD2/3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the pSMAD2 signal to the total SMAD2/3 or the loading control signal.
Mandatory Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of LY2157299.
Caption: General workflow for optimizing LY2157299 concentration.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. oncotarget.com [oncotarget.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Galunisertib Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistent results encountered during experiments with Galunisertib (also known as LY2157299).
Understanding Galunisertib
Galunisertib is a potent, orally bioavailable small molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2] It functions by blocking the kinase activity of TGF-βRI, which in turn prevents the phosphorylation of downstream signaling proteins SMAD2 and SMAD3.[3][4] This action abrogates the canonical TGF-β signaling pathway, which is a critical regulator of numerous cellular processes including proliferation, migration, differentiation, and immune responses.[5][6] In advanced cancers, where the TGF-β pathway often promotes tumor growth and metastasis, Galunisertib is designed to inhibit these effects.[7][8]
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in IC50 values for Galunisertib across different experiments?
A1: Variability in IC50 values is a common issue and can stem from several factors:
-
Cell Line Dependency: The effective concentration of Galunisertib is highly dependent on the specific cell line, its mesenchymal or epithelial phenotype, and the intrinsic activity of the TGF-β pathway.[9][10]
-
Assay Endpoint: The IC50 will differ depending on the biological endpoint. For example, the concentration needed to inhibit SMAD2 phosphorylation (a direct target effect) is often much lower (e.g., 50-500 nM) than what's required to inhibit cell proliferation or invasion, which are downstream functional outcomes.[6][11]
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation time can all influence the apparent potency of the inhibitor. Continuous exposure for 72-96 hours is often used for proliferation assays.[12]
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of Galunisertib stock solutions can lead to degradation and reduced activity.
Q2: Galunisertib is not inhibiting the proliferation of my cancer cell line. Is this expected?
A2: Yes, this is an expected result in many cases. Galunisertib's primary mechanism is not cytotoxic.[10] Its antitumor effects are often cytostatic and are more pronounced in assays that measure cell migration, invasion, and the reversal of epithelial-to-mesenchymal transition (EMT), rather than direct cell killing.[9][11] In several studies, Galunisertib showed limited antiproliferative effects but strong anti-invasive properties in hepatocellular carcinoma and glioblastoma cell lines.[9][11][12] The effect on proliferation can be highly context- and cell-type-dependent.[8]
Q3: How should I prepare and store Galunisertib to ensure stability and consistent results?
A3: Proper handling is critical for reproducibility.
-
Solvent: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Galunisertib is soluble in DMSO up to 100 mg/mL (270.69 mM).[2][13]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[13]
-
Working Dilutions: When preparing for an experiment, thaw a single aliquot and make fresh dilutions in your cell culture medium. Do not store diluted solutions for extended periods. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) and consistent across all treatments, including the vehicle control.[14]
Q4: My Western blot for phospho-SMAD2 (pSMAD2) shows inconsistent inhibition. What are the common pitfalls?
A4: Inconsistent pSMAD2 inhibition is a frequent troubleshooting topic. Key areas to check are:
-
TGF-β Stimulation: For cell lines with low autocrine TGF-β signaling, stimulation with exogenous TGF-β ligand (e.g., 5 ng/mL) for 30-60 minutes is often necessary to induce a robust, detectable pSMAD2 signal.[6][12]
-
Pre-incubation Time: Ensure you pre-treat the cells with Galunisertib for an adequate time (e.g., 1-2 hours) before adding TGF-β ligand to allow the inhibitor to enter the cells and engage its target.[6]
-
Lysis and Phosphatase Activity: Use a lysis buffer containing phosphatase inhibitors to prevent the dephosphorylation of SMAD2 during sample preparation. Always process samples quickly and on ice.
-
Antibody Quality: The quality of the pSMAD2 antibody is crucial. Use a well-validated antibody and optimize its concentration. Some antibodies may detect both pSMAD2 and pSMAD3, which can appear as multiple bands.[15]
Troubleshooting Guides
Guide 1: Inconsistent pSMAD2/3 Inhibition in Western Blot
| Potential Cause | Recommended Solution | Rationale |
| Weak/No pSMAD2 Signal | Stimulate cells with 5 ng/mL TGF-β for 30-60 min. Ensure ligand is active. | Some cell lines have low endogenous TGF-β signaling and require external stimulation to produce a detectable pSMAD signal.[6][12] |
| Degraded pSMAD2 Signal | Use fresh lysis buffer with added phosphatase inhibitors. Keep samples on ice at all times. | Phosphatases in the cell lysate can rapidly dephosphorylate proteins once the cell is lysed. |
| Compound Inactivity | Prepare a fresh stock of Galunisertib from powder. Avoid repeated freeze-thaw cycles of stock solutions. | Galunisertib, like many small molecules, can degrade over time, especially in solution or with improper storage.[2] |
| Insufficient Target Inhibition | Pre-incubate cells with Galunisertib for at least 1-2 hours before TGF-β stimulation. | The inhibitor needs sufficient time to penetrate the cell membrane and bind to the TGF-βRI kinase before the signaling cascade is activated.[6] |
| Antibody Issues | Test the pSMAD2/3 antibody via a dot blot or with control lysates. Use the recommended antibody dilution. | The antibody may have lost activity or may not be specific, leading to weak or non-specific bands.[16] SMAD2 and SMAD3 are different sizes and may appear as two distinct bands.[15] |
Guide 2: High Variability in Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo)
| Potential Cause | Recommended Solution | Rationale |
| Inconsistent Seeding Density | Use a hemocytometer or automated cell counter for accurate cell counts. Ensure even cell suspension before plating. | Variation in the starting number of cells per well is a major source of variability in endpoint assays. |
| Edge Effects | Avoid using the outermost wells of the 96-well plate, or fill them with sterile PBS/media to maintain humidity. | Wells on the edge of the plate are prone to evaporation, which can concentrate media components and affect cell growth. |
| Assay Interference | Run a control with Galunisertib in cell-free media to check for direct chemical interference with the assay reagent (e.g., reduction of MTT). | The compound itself might interact with the assay chemistry, leading to false positive or negative results. |
| Variable Incubation Times | Standardize the incubation time with Galunisertib (e.g., 72 or 96 hours) across all experiments. | The biological effect of the compound is time-dependent. Inconsistent timing will lead to inconsistent results.[12] |
| Serum Lot Variation | Test new lots of fetal bovine serum (FBS) for their effect on cell growth and drug response before use in critical experiments. | Different lots of FBS can contain varying levels of growth factors, including TGF-β, which can significantly alter the experimental outcome. |
Quantitative Data Summary
The in vitro efficacy of Galunisertib varies by assay type and cell line. The tables below summarize representative data from published studies.
Table 1: IC50 Values of Galunisertib in Kinase and Cellular Assays
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Kinase Assay | TGF-βRI (ALK5) | 56 nM | [2] |
| Kinase Assay | TGF-βRI (ALK5) | 172 nM | [13] |
| Kinase Assay | ALK4 | 77.7 nM | [13] |
| pSMAD Inhibition | NIH3T3 cells | 64 nM | [17] |
| pSMAD Inhibition | 4T1-LP / EMT6-LM2 cells | ~200 nM - 1 µM | [11] |
| Proliferation Assay | NIH3T3 fibroblasts | 396 nM | [17] |
| Proliferation Assay | Various HCC cell lines | >100 µM (limited effect) | [9][12] |
Table 2: Galunisertib Concentration Ranges for Different In Vitro Assays
| Assay Type | Typical Concentration Range | Typical Incubation Time | Key Considerations |
| pSMAD Inhibition | 10 nM - 10 µM | 1 - 24 hours | Pre-incubate with Galunisertib before TGF-β stimulation.[6][12] |
| Cell Viability/Proliferation | 0.1 µM - 100 µM | 72 - 96 hours | Effects are often modest and cell-type dependent.[9] |
| Cell Migration/Invasion | 1 µM - 10 µM | 24 - 48 hours | Often shows a more potent effect than proliferation assays.[11] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-SMAD2 Inhibition
-
Cell Culture: Seed cells (e.g., HeLa, HepG2, NIH3T3) in 6-well plates. Allow cells to attach and reach 70-80% confluency.
-
Pre-treatment: Aspirate the medium and replace it with serum-free or low-serum medium. Add desired concentrations of Galunisertib (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO). Incubate for 1-2 hours at 37°C.[6]
-
Stimulation: Add TGF-β1 ligand to a final concentration of 5 ng/mL to the designated wells. Include a non-stimulated control. Incubate for 30-60 minutes at 37°C.[6]
-
Protein Extraction: Place the plate on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails) to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody against pSMAD2 (Ser465/467) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL chemiluminescence substrate.
-
To normalize, strip the membrane and re-probe for Total SMAD2/3 and a loading control like β-actin or GAPDH.[3][6]
-
Protocol 2: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3,000-8,000 cells/well in 100 µL of complete medium) and incubate for 24 hours to allow for attachment.
-
Galunisertib Treatment: Prepare serial dilutions of Galunisertib in complete medium. Remove the medium from the wells and add 100 µL of the prepared dilutions (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration).[12]
-
Incubation: Incubate the plate for the desired period (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 560-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine the IC50 value, if applicable.
References
- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Complexities of TGF-β Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. dovepress.com [dovepress.com]
- 11. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galunisertib | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 14. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
How to minimize toxicity of LY2157299 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TGF-β receptor I kinase inhibitor, LY2157299 (Galunisertib), in animal studies. The primary focus is on minimizing the toxicity of this compound to ensure the welfare of animal subjects and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with LY2157299 in animal studies?
A1: The primary and dose-limiting toxicity of LY2157299 observed in animal studies is cardiovascular toxicity.[1][2] This manifests as degenerative and inflammatory lesions in the heart valves and aortitis, which can lead to rupture at high doses.[2] Myocardial degeneration and necrosis have also been reported.[2] Other potential toxicities involve the gastrointestinal, immune, bone/cartilage, reproductive, and renal systems, particularly with chronic administration.[1][2]
Q2: How can cardiovascular toxicity of LY2157299 be minimized?
A2: The most effective strategy to minimize the cardiovascular toxicity of LY2157299 is the implementation of an intermittent dosing schedule.[1][3] Continuous long-term exposure is associated with a higher incidence and severity of cardiac lesions.[3] A "drug holiday" allows for recovery and has been shown to provide a sufficient safety margin.[3] The recommended intermittent schedule is 14 days of treatment followed by 14 days off.[3]
Q3: What is the role of pharmacokinetic/pharmacodynamic (PK/PD) modeling in minimizing toxicity?
A3: PK/PD modeling is a critical tool for establishing a safe therapeutic window for LY2157299. By understanding the relationship between drug exposure (pharmacokinetics) and the biological effect (pharmacodynamics), researchers can identify a dosing regimen that maximizes efficacy while minimizing toxicity. This modeling was instrumental in defining the intermittent dosing schedule that is now widely used.
Q4: Which animal species is more sensitive to LY2157299 toxicity?
A4: Rats appear to be more sensitive to the toxicity of LY2157299 than dogs.[3]
Q5: What is a standard formulation for administering LY2157299 in in vivo studies?
A5: A commonly used vehicle for the oral administration of LY2157299 in animal studies is a suspension in 1% carboxymethylcellulose, 0.5% sodium lauryl sulfate, and 0.085% povidone.
Troubleshooting Guides
Issue 1: Observation of adverse clinical signs (e.g., lethargy, weight loss) in treated animals.
-
Possible Cause: The dose of LY2157299 may be too high, or the dosing schedule may be inappropriate for the specific animal model and strain.
-
Troubleshooting Steps:
-
Review the dosing regimen. If using a continuous dosing schedule, consider switching to an intermittent schedule (e.g., 14 days on, 14 days off).
-
If already using an intermittent schedule, consider reducing the dose.
-
Ensure the formulation is prepared correctly and administered accurately.
-
Increase the frequency of clinical monitoring to detect early signs of toxicity.
-
Issue 2: Unexpected mortality in the treatment group.
-
Possible Cause: Severe cardiovascular toxicity, such as aortic rupture, can lead to sudden death.
-
Troubleshooting Steps:
-
Immediately perform a necropsy on the deceased animal to determine the cause of death, with a focus on the cardiovascular system.
-
Review the dosing and administration records to rule out any errors.
-
Consider implementing the mitigation strategies outlined in this guide, such as dose reduction and intermittent dosing, for the remainder of the study.
-
Data Presentation
Table 1: No-Observed-Effect Level (NOEL) for Cardiovascular Lesions with LY2157299
| Species | Dosing Schedule | Duration | NOEL |
| Rat | Continuous Daily Dosing | 1 Month | 150 mg/kg |
| Dog | Continuous Daily Dosing | 1 Month | 20 mg/kg |
| Rat | Intermittent Dosing (2 weeks on/2 weeks off) | 3 Months | 50 mg/kg |
Data sourced from Herbertz et al., 2015.[1]
Experimental Protocols
Protocol 1: Cardiovascular Toxicity Monitoring
1. Echocardiography:
-
Objective: To non-invasively assess cardiac function and structure.
-
Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Place the animal in a supine or left lateral position.
-
Use a high-frequency ultrasound system with a probe appropriate for the animal's size.
-
Obtain standard 2D and M-mode images from parasternal long-axis and short-axis views.
-
Measure the following parameters:
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Left ventricular posterior wall thickness in diastole and systole (LVPWd, LVPWs)
-
Interventricular septum thickness in diastole and systole (IVSd, IVSs)
-
Ejection Fraction (EF) and Fractional Shortening (FS)
-
-
Perform Doppler imaging to assess blood flow across the mitral and aortic valves to detect any regurgitation.
-
Conduct measurements at baseline (before treatment) and at regular intervals during the study (e.g., every 4 weeks).
-
2. Serum Biomarker Analysis:
-
Objective: To detect cardiac injury through the measurement of specific proteins released into the bloodstream.
-
Procedure:
-
Collect blood samples from the animals at baseline and at specified time points during the study (e.g., 24 hours after the last dose of a treatment cycle).
-
Process the blood to obtain serum and store it at -80°C until analysis.
-
Analyze the serum for the following cardiac biomarkers using commercially available ELISA kits validated for the species of interest:
-
Compare the biomarker levels in the treated groups to the control group.
-
3. Histopathology:
-
Objective: To examine the microscopic structure of the heart and aorta for evidence of toxicity.
-
Procedure:
-
At the end of the study, euthanize the animals and perform a complete necropsy.
-
Carefully dissect the heart and aorta.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Section the heart longitudinally to include all four chambers and valves. Use a step-sectioning protocol to ensure comprehensive evaluation of the valves.[6]
-
Section the aorta transversely and longitudinally.
-
Stain the sections with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome for fibrosis).
-
A board-certified veterinary pathologist should examine the slides for any degenerative, inflammatory, or proliferative lesions in the myocardium, valves, and aorta.
-
Mandatory Visualization
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The utility of serum biomarkers to detect myocardial alterations induced by Imatinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Stability of LY2157299 in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of LY2157299 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is LY2157299 and what is its mechanism of action?
A1: LY2157299, also known as galunisertib, is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI) kinase.[1][2] Its mechanism of action involves blocking the phosphorylation of SMAD2, a key downstream component of the canonical TGF-β signaling pathway.[3][4][5] By inhibiting TGF-βRI, LY2157299 effectively abrogates the activation of this pathway, which is often implicated in tumor growth, proliferation, invasion, and immune suppression.[3][4][5]
Q2: What are the recommended storage conditions for LY2157299 stock solutions?
A2: For long-term stability, LY2157299 is typically supplied as a crystalline solid and should be stored at -20°C, where it can be stable for at least four years.[6] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year, or at -80°C for up to two years.[1] Aqueous solutions of LY2157299 are not recommended for storage for more than one day.[6]
Q3: In which solvents is LY2157299 soluble?
A3: LY2157299 is soluble in organic solvents like DMSO (approximately 25 mg/mL) and dimethyl formamide (DMF) (approximately 25 mg/mL).[6] It has lower solubility in ethanol (approximately 0.25 mg/mL).[6] The compound is sparingly soluble in aqueous buffers. To prepare a working solution in cell culture media, it is recommended to first dissolve LY2157299 in DMSO to create a stock solution, which can then be diluted to the final desired concentration in the aqueous buffer or media.[6]
Q4: Why might I be observing a decrease in the effective concentration of LY2157299 in my cell culture experiment over time?
A4: A decrease in the effective concentration of LY2157299 in cell culture media can be due to several factors:
-
Chemical Instability: The compound may be inherently unstable in the aqueous environment of the cell culture medium at 37°C.[7]
-
Metabolism by Cells: If cells are present, they may metabolize the compound, leading to its degradation.[8]
-
Binding to Plasticware: Small molecules can non-specifically bind to the plastic of cell culture plates and pipette tips.[7]
-
Binding to Serum Proteins: If the medium is supplemented with serum, LY2157299 may bind to proteins like albumin, reducing its bioavailable concentration.[8]
It is crucial to perform stability studies under your specific experimental conditions to understand the behavior of LY2157299 over the time course of your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results between replicates. | Inconsistent sample handling, incomplete solubilization of LY2157299, or issues with the analytical method. | Ensure precise and consistent timing for all experimental steps. Confirm complete dissolution of the compound in the stock solution. Validate your analytical method for linearity and precision.[7] |
| Rapid loss of LY2157299 activity in cell-based assays. | Degradation of the compound in the cell culture medium. | Perform a stability study of LY2157299 in your specific cell culture medium at 37°C over the time course of your experiment. Consider replenishing the medium with freshly prepared LY2157299 at regular intervals for long-term experiments. |
| Compound precipitates out of solution when added to cell culture media. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility, or the compound's solubility in the aqueous media is exceeded. | Ensure the final DMSO concentration is kept consistent across all conditions and is at a level that does not affect cell viability (typically <0.5%). Prepare the final working solution by diluting the DMSO stock in pre-warmed media and mixing thoroughly. |
| Discrepancy between expected and observed biological effects. | The actual concentration of active LY2157299 is lower than anticipated due to instability or binding. | Determine the stability of LY2157299 in your specific experimental setup (media, serum concentration, cell type). Use low-protein-binding plates to minimize non-specific binding.[7] |
Experimental Protocols
Protocol for Assessing the Stability of LY2157299 in Cell Culture Media
This protocol outlines a general method to determine the stability of LY2157299 in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
LY2157299
-
DMSO
-
Cell culture medium of interest (e.g., DMEM)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
24-well tissue culture plates (low-protein-binding recommended)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of LY2157299 in DMSO.
-
Preparation of Working Solutions: Prepare a working solution of LY2157299 at the desired final concentration (e.g., 10 µM) by diluting the stock solution in the cell culture medium. Prepare separate working solutions for media with and without serum, if applicable.
-
Incubation:
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
-
As a control, prepare a set of wells with medium containing the same final concentration of DMSO but no LY2157299.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots (e.g., 100 µL) from each well at specified time points (e.g., 0, 2, 8, 24, 48, and 72 hours).
-
The 0-hour time point should be collected immediately after adding the working solution to the wells.
-
-
Sample Processing:
-
Immediately after collection, samples should be processed to precipitate proteins and halt any degradation. A common method is to add 3 volumes of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of LY2157299.
-
The percentage of LY2157299 remaining at each time point is calculated relative to the concentration at the 0-hour time point.
-
Data Presentation
Table 1: Representative Stability of LY2157299 (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | DMEM | DMEM + 10% FBS |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 8 | 92% | 95% |
| 24 | 85% | 90% |
| 48 | 76% | 84% |
| 72 | 68% | 79% |
Note: The data presented in this table is for illustrative purposes only and represents a typical stability profile for a small molecule inhibitor. Actual stability may vary depending on the specific experimental conditions, and researchers are strongly encouraged to perform their own stability assessments.
Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of LY2157299.
Caption: Experimental workflow for assessing the stability of LY2157299 in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: LY2157299 & SMAD2 Phosphorylation
Welcome to the technical support center for researchers utilizing LY2157299 (Galunisertib). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly concerning the inhibition of SMAD2 phosphorylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are treating our cells with LY2157299, but we do not observe a significant decrease in SMAD2 phosphorylation. Why is this happening?
A1: This is a common issue that can arise from several factors, ranging from experimental setup to specific cellular mechanisms. Below is a troubleshooting guide to help you identify the potential cause.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for unexpected LY2157299 results.
Detailed Troubleshooting Steps:
1. Inhibitor Integrity and Concentration:
-
Storage and Handling: Ensure that your LY2157299 stock solution has been stored correctly (typically at -20°C, protected from light) to prevent degradation.
-
Working Solutions: Always prepare fresh working solutions from your stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Concentration: The effective concentration of LY2157299 can vary significantly between cell lines. Consult the literature for the IC50 value for SMAD2 phosphorylation inhibition in your specific cell model. If this information is unavailable, perform a dose-response experiment to determine the optimal concentration.[1][2][3]
2. Experimental Protocol Review:
-
Pre-incubation Time: It is crucial to pre-incubate the cells with LY2157299 for a sufficient period (generally 1-2 hours) before stimulating with TGF-β to allow for adequate cellular uptake and target engagement.
-
TGF-β Ligand Activity: Verify the bioactivity of your TGF-β ligand. It can degrade over time. Test it on a highly responsive positive control cell line to ensure it is effectively inducing SMAD2 phosphorylation.
-
Lysis Buffer Composition: The absence of phosphatase inhibitors in your cell lysis buffer can lead to the rapid dephosphorylation of SMAD2 after cell lysis, masking the inhibitory effect of LY2157299.[4] Ensure your lysis buffer is supplemented with appropriate serine/threonine phosphatase inhibitors.
-
Western Blotting Technique: For Western blot analysis, ensure you are loading a sufficient amount of total protein (typically 20-30 µg for cell lysates) to detect a robust signal for both total SMAD2 and phosphorylated SMAD2 (pSMAD2).[4] Use validated antibodies for pSMAD2 (Ser465/467) and total SMAD2.
3. Cell Line-Specific Factors:
-
Receptor Expression Levels: The expression level of the target receptor, TGF-β Receptor I (TβRI or ALK5), can vary between cell lines. Low expression of TβRI may result in a weaker TGF-β response and consequently, a less apparent inhibitory effect of LY2157299.
-
Autocrine TGF-β Signaling: Some cell lines exhibit high levels of autocrine TGF-β signaling, where the cells themselves produce and respond to TGF-β.[2] In such cases, a higher concentration of LY2157299 or a longer incubation time may be necessary to effectively block the constantly active signaling pathway.
-
Acquired Resistance: If cells are cultured with the inhibitor for extended periods, they may develop resistance mechanisms.
4. Alternative Signaling Pathways:
-
Non-Canonical TGF-β Signaling: TGF-β can also signal through SMAD-independent pathways, including the MAPK/ERK, JNK, and p38 MAPK pathways.[5] While LY2157299 primarily targets the canonical SMAD pathway, crosstalk between these pathways can sometimes influence SMAD2 activity. However, direct phosphorylation of the C-terminal of SMAD2 is primarily mediated by TβRI.
-
SMAD2 Linker Region Phosphorylation: SMAD2 can be phosphorylated at sites in its linker region by other kinases, such as CDKs and GSK3, in response to TGF-β or other stimuli.[6] Antibodies specific to the C-terminal phosphorylation (Ser465/467) should be used to specifically assess TβRI activity. If you are using an antibody that may detect linker phosphorylation, this could be a source of the signal.
-
TβRI-Independent SMAD2 Activation: While less common, some studies suggest the possibility of TβRI-independent mechanisms of SMAD2 activation under certain cellular contexts, potentially involving other kinases.
Data Presentation: In Vitro and In Vivo Efficacy of LY2157299
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and total effective concentrations (TEC50) of LY2157299 (Galunisertib) for the inhibition of SMAD2 phosphorylation in various models.
Table 1: In Vitro IC50 Values for pSMAD2 Inhibition
| Cell Line | Assay Type | IC50 (µM) | Reference |
| NIH3T3 | ELISA | 0.064 | [2] |
| 4T1-LP (murine breast cancer) | ELISA | 1.765 | [2] |
| EMT6-LM2 (murine breast cancer) | ELISA | 0.8941 | [2] |
| OVCAR8 (human ovarian cancer) | MTT Assay | 226.71 ± 4.87 | [3] |
| CAOV3 (human ovarian cancer) | MTT Assay | 159.93 ± 3.94 | [3] |
| HEK293_SMAD2/3 | Luciferase Reporter | 0.221 | [2] |
| C2C12 | Immuno-fluorescence | 1.276 ± 0.079 | [7] |
Table 2: In Vivo Efficacy of LY2157299
| Model | Parameter | Value (µM) | Reference |
| EMT6-LM2 Tumor | TEC50 | 0.34 | [2] |
| Calu6 Tumor | TEC50 | 0.3 | [2] |
| Rat Tumor Tissue | IC50 | 0.719 | [2] |
| Rat PBMCs | IC50 | 1.96 | [2] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-SMAD2
This protocol provides a standard procedure for detecting pSMAD2 levels in cell lysates.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve cells for 18-22 hours to reduce basal signaling.
-
Pre-treat cells with desired concentrations of LY2157299 or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer per well. The lysis buffer should contain protease and phosphatase inhibitors (e.g., 1X Cell Lysis Buffer with 2.5 mM sodium pyrophosphate and 1.0 mM beta-glycerophosphate).[4]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) to shear DNA and ensure complete lysis.
-
Centrifuge at 12,000 rpm for 15-20 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in the previous step.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total SMAD2 as a loading control.
-
Protocol 2: Immunohistochemistry (IHC) for Phospho-SMAD2 in Xenograft Tissues
This protocol outlines the steps for detecting pSMAD2 in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against phospho-SMAD2 (Ser465/467) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a DAB substrate kit.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
Protocol 3: TGF-β Receptor I (ALK5) Kinase Assay
This biochemical assay measures the direct inhibitory effect of LY2157299 on ALK5 kinase activity.
-
Assay Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant active ALK5 kinase, a suitable substrate (e.g., a peptide containing the SMAD2 phosphorylation site), and ATP in the reaction buffer.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of LY2157299 in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted inhibitor or vehicle.
-
Add the diluted ALK5 kinase.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of LY2157299 and determine the IC50 value.
-
Signaling Pathway Diagrams
Caption: Canonical TGF-β/SMAD signaling pathway and the inhibitory action of LY2157299.
Caption: Potential for non-canonical signaling and alternative SMAD2 phosphorylation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LY2157299 Monohydrate, a TGF-βR1 Inhibitor, Suppresses Tumor Growth and Ascites Development in Ovarian Cancer [mdpi.com]
- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 5. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-SMAD2/SMAD3 (Thr8) Polyclonal Antibody (PA5-36028) [thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
Preventing degradation of Galunisertib stock solutions
This technical support center provides guidance on the proper handling and storage of Galunisertib stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Galunisertib stock solutions?
The most highly recommended solvent for preparing Galunisertib stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6][7][8][9] Galunisertib is readily soluble in DMSO, with suppliers indicating solubilities up to 100 mM or 250 mg/mL.[1][2] For in vivo studies, a multi-step dissolution process involving DMSO and other agents like PEG300, Tween-80, and saline is often used.[2][3][5]
Q2: How should I store the solid (powder) form of Galunisertib?
Solid Galunisertib should be stored at -20°C.[1][4][6][8] Under these conditions, it is stable for at least three to four years.[2][5][6] For shorter periods, storage at 4°C is also acceptable, with stability for up to two years.[10] It is advisable to keep the powder desiccated to prevent hydration.[11]
Q3: What are the optimal storage conditions for Galunisertib stock solutions?
For long-term storage, Galunisertib stock solutions in DMSO should be aliquoted into single-use vials and stored at -80°C.[2][12] This minimizes freeze-thaw cycles which can degrade the compound.[10][12] At -80°C, the solution is stable for up to two years.[12] For short-term storage, -20°C is suitable for up to one year.[12] Aqueous solutions of Galunisertib are not recommended for storage longer than one day.[8]
Q4: Can I use ethanol to dissolve Galunisertib?
While Galunisertib is soluble in ethanol up to 20 mM, DMSO is the preferred solvent due to its higher solubilizing capacity.[1][6] Some sources even state that Galunisertib is insoluble in ethanol.[2] If ethanol is used, it is crucial to ensure complete dissolution and be aware of potential precipitation when further diluting into aqueous media.
Q5: My Galunisertib solution has precipitated. What should I do?
If you observe precipitation, do not use the solution.[11] Centrifuge the vial to pellet the precipitate before preparing a fresh stock solution.[11] To avoid precipitation when diluting a DMSO stock solution into an aqueous buffer, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous medium.[3] The final concentration of DMSO in cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Supersaturation- Solvent evaporation- Improper storage temperature | - Gently warm the solution and vortex or sonicate to redissolve. If precipitation persists, discard and prepare a fresh solution.- Ensure vials are tightly sealed.- Store at the recommended temperature (-80°C for long-term). |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of Galunisertib- High final concentration | - Perform serial dilutions in the initial solvent (e.g., DMSO) before adding to the aqueous buffer.- Decrease the final working concentration of Galunisertib.- Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility, but non-toxic to cells (typically <0.5%).[11] |
| Inconsistent experimental results | - Degradation of Galunisertib- Inaccurate concentration | - Prepare fresh stock solutions regularly.- Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[10][12]- Recalibrate instruments used for weighing and measuring volumes.- Confirm the purity of the Galunisertib powder via its Certificate of Analysis. |
| Difficulty dissolving the powder | - Low quality solvent- Insufficient mixing | - Use fresh, anhydrous DMSO.[3] Hygroscopic DMSO can negatively impact solubility.[3]- Vortex or sonicate the solution to aid dissolution.[2][3] Gentle heating can also be applied.[15] |
Data Summary
Galunisertib Storage and Stability
| Form | Solvent | Storage Temperature | Stability Duration | Reference(s) |
| Solid (Powder) | N/A | -20°C | ≥ 4 years | [5][6] |
| Solid (Powder) | N/A | 4°C | Up to 2 years | [10] |
| Stock Solution | DMSO | -80°C | Up to 2 years | [12] |
| Stock Solution | DMSO | -20°C | Up to 1 year | [12] |
| Aqueous Solution | Aqueous Buffer | Room Temperature | Not recommended for > 24 hours | [8] |
Galunisertib Solubility
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM (36.94 mg/mL) to 250 mg/mL | [1][2][4][6] |
| Ethanol | 20 mM (7.39 mg/mL) | [1][6] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Galunisertib Stock Solution in DMSO
-
Equilibration: Allow the vial of solid Galunisertib to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Galunisertib powder using a calibrated analytical balance. For 1 mL of a 10 mM solution, you will need 3.694 mg (Molecular Weight: 369.43 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Aliquot the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Visualizations
Galunisertib Signaling Pathway
Galunisertib is a selective inhibitor of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][7][16] It blocks the canonical TGF-β signaling pathway by preventing the phosphorylation of SMAD2.[7][16]
References
- 1. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galunisertib | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Galunisertib Dosage Adjustment for Preclinical Tumor Models
Welcome to the technical support center for Galunisertib (also known as LY2157299), a potent and selective small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Galunisertib in preclinical tumor models. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to help optimize your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Galunisertib?
A1: Galunisertib is a small molecule inhibitor that specifically targets the kinase activity of TGF-β receptor I (TGF-βRI), also known as ALK5.[1][2] By inhibiting TGF-βRI, Galunisertib blocks the phosphorylation of downstream signaling molecules SMAD2 and SMAD3, which are key mediators of the canonical TGF-β signaling pathway.[1][3][4] This pathway is often dysregulated in cancer, promoting tumor growth, metastasis, and immune evasion.[1][3][5] By blocking this pathway, Galunisertib can slow or stop cancer cell growth, reduce the ability of cancer to spread, and help the immune system recognize and attack cancer cells.[5]
Q2: What is the recommended starting dose for Galunisertib in a new mouse tumor model?
A2: A frequently reported and effective dosing regimen for Galunisertib in various mouse models is 75 mg/kg, administered twice daily (BID) via oral gavage .[2][6] This dose has been shown to achieve significant target modulation and anti-tumor efficacy in models such as breast, lung, and glioblastoma xenografts.[6][7] However, the optimal dose can be model-specific. It is recommended to perform a pilot study with a dose range (e.g., 25 mg/kg to 150 mg/kg) to determine the best therapeutic window for your specific tumor model.[6][7]
Q3: How should I prepare Galunisertib for oral administration in mice?
A3: Galunisertib is typically administered as a suspension. A common vehicle for suspension is a solution of 1% sodium carboxymethylcellulose (Na-CMC) with 0.25% Tween 80 in water. The suspension should be prepared fresh daily and sonicated to ensure homogeneity before administration.[2] It is crucial to vortex the suspension immediately before each gavage to ensure the mouse receives the correct dose.
Q4: How can I confirm that Galunisertib is hitting its target in my in vivo model?
A4: The most direct way to confirm target engagement is to measure the level of phosphorylated SMAD2 (pSMAD2), the primary downstream target of TGF-βRI. This can be done in tumor tissue or in peripheral blood mononuclear cells (PBMCs) collected from the treated animals.[6][8] A significant reduction in pSMAD2 levels in the Galunisertib-treated group compared to the vehicle control group indicates successful target inhibition. A correlation between pSMAD inhibition in tumor tissue and PBMCs has been demonstrated in a rat model, suggesting PBMCs can be used as a surrogate tissue for pharmacodynamic assessment.[6][7]
Q5: What are the potential toxicities associated with Galunisertib in preclinical models?
A5: In animal studies, continuous long-term exposure to Galunisertib has been associated with cardiac toxicities, including hemorrhagic, degenerative, and inflammatory lesions in heart valves.[3][9] To mitigate this, an intermittent dosing schedule (e.g., 14 days on, 14 days off) was adopted for clinical trials.[3][9][10] For preclinical studies of shorter duration, continuous daily dosing is generally used to demonstrate anti-tumor efficacy. Researchers should monitor animals for signs of toxicity, such as weight loss, lethargy, or other adverse effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant tumor growth inhibition is observed. | 1. Suboptimal dose for the specific tumor model. 2. Insufficient drug exposure due to formulation or administration issues. 3. The tumor model is not dependent on the TGF-β signaling pathway. | 1. Perform a dose-response study to determine the optimal dose. 2. Verify the formulation and ensure proper oral gavage technique. Measure plasma drug levels to confirm exposure. 3. Assess the baseline levels of TGF-β pathway activation (e.g., pSMAD2) in your tumor model. |
| High variability in tumor response within the treatment group. | 1. Inconsistent drug administration. 2. Heterogeneity of the tumor model. | 1. Ensure the Galunisertib suspension is homogenous and administered consistently. 2. Increase the number of animals per group to account for biological variability. |
| Signs of toxicity (e.g., significant weight loss) are observed. | 1. The dose is too high for the specific animal strain or tumor model. 2. The vehicle is causing adverse effects. | 1. Reduce the dose or consider an intermittent dosing schedule. 2. Run a vehicle-only control group to assess any vehicle-related toxicity. |
| No reduction in pSMAD2 levels in the tumor. | 1. Insufficient drug concentration at the tumor site. 2. Technical issues with the pSMAD2 assay. | 1. Confirm drug exposure through pharmacokinetic analysis. Consider if the tumor has poor vascularization. 2. Optimize the Western blot or ELISA protocol for pSMAD2 detection. Include appropriate positive and negative controls. |
Data Presentation: Galunisertib Dosing and Pharmacodynamics
Table 1: Summary of Galunisertib Dosing Regimens in In Vivo Mouse Models
| Cancer Type | Mouse Model | Dose (mg/kg) | Route | Frequency | Reference |
| Breast Cancer | 4T1 (syngeneic) | 75 | P.O. | BID | [6][7] |
| Breast Cancer | MX1 (xenograft) | 75 | P.O. | BID | [6][7] |
| Lung Cancer | Calu6 (xenograft) | 75 | P.O. | BID | [6] |
| Glioblastoma | U87MG (xenograft) | 25 | P.O. | Not Specified | [6][7] |
Table 2: Pharmacodynamic Profile of Galunisertib in Mouse Tumor Models
| Parameter | EMT6-LM2 (Breast Cancer) | Calu6 (Lung Cancer) | Reference |
| TED₅₀ (Total Effective Dose, 50% pSMAD inhibition) | 19.7 mg/kg | 15.6 mg/kg | [2][6] |
| TEC₅₀ (Total Effective Concentration, 50% pSMAD inhibition) | 0.34 µM | 0.3 µM | [2][6] |
Table 3: Pharmacokinetic Parameters of Galunisertib in Mice (Single Oral Dose)
| Oral Dose | Formulation | Cₘₐₓ (µg/mL) | AUC (µg/h/mL) | Reference |
| 75 mg/kg | Suspension | 3.11 | 3.33 | [2][11] |
| 150 mg/kg | Not Specified | 19.01 | 15.48 | [2][11] |
Experimental Protocols
Protocol 1: Preparation of Galunisertib for Oral Gavage
-
Calculate the required amount: Determine the total volume of the dosing solution needed based on the number of animals, dose, and administration volume (typically 100-200 µL per 25g mouse). For a 75 mg/kg dose in a 25g mouse with a 100 µL dose volume, the required concentration is 18.75 mg/mL.[2]
-
Prepare the vehicle: A common vehicle is 1% Na-CMC and 0.25% Tween 80 in sterile water.
-
Weigh Galunisertib: Accurately weigh the required amount of Galunisertib powder.
-
Create the suspension: Add the powder to the vehicle in a sterile conical tube. Vortex thoroughly.
-
Sonicate: Sonicate the suspension until it is fine and homogenous.[2] A bath sonicator is preferred to avoid heating.
-
Administration: Vortex the suspension immediately before drawing it into a syringe fitted with an oral gavage needle for each administration.
Protocol 2: Pharmacodynamic Analysis of pSMAD2 in Tumor Tissue
-
Tissue Collection: At the desired time point after the final dose, euthanize the mice and excise the tumors. Snap-freeze the tissue in liquid nitrogen and store it at -80°C.
-
Protein Extraction: Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet the cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against pSMAD2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Analysis:
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities and normalize the pSMAD2 signal to the total SMAD2 signal. Compare the normalized values between the vehicle and Galunisertib-treated groups.[2]
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of Galunisertib.
Caption: General workflow for an in vivo efficacy study with Galunisertib.
Caption: Troubleshooting logic for lack of Galunisertib efficacy.
References
- 1. What is Galunisertib used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating LY2157299 (Galunisertib) Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the in vivo target engagement of LY2157299, a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI) kinase.[1][2][3] LY2157299, also known as galunisertib, functions by inhibiting the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling pathway.[1][3][4] This pathway is a crucial driver of tumor progression, influencing processes such as cell proliferation, invasion, metastasis, and immune suppression.[1][2][3]
This document outlines key experimental protocols and presents comparative data to assist researchers in designing and interpreting studies aimed at confirming the cellular and in vivo activity of LY2157299 and similar inhibitors.
TGF-β Signaling Pathway and LY2157299 Mechanism of Action
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β Receptor II (TGF-βRII), which then recruits and phosphorylates TGF-βRI. The activated TGF-βRI kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates into the nucleus to regulate the transcription of target genes.[3] LY2157299 acts as an ATP-competitive inhibitor at the kinase domain of TGF-βRI, preventing the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.[3]
Comparative Analysis of TGF-β Pathway Inhibitors
While this guide focuses on LY2157299, it is beneficial to understand its place among other inhibitors targeting the TGF-β pathway. The following table provides a comparison of LY2157299 with other selected TGF-β inhibitors in clinical development.
| Inhibitor | Target/Mode of Action | Company | Development Phase |
| LY2157299 (Galunisertib) | TGF-βRI (ALK5) Kinase Inhibitor | Eli Lilly and Company | Phase II/III |
| TEW-7197 | TGF-βRI (ALK5) Kinase Inhibitor | - | Phase I |
| PF-03446962 | ALK1 Neutralizing Antibody | Pfizer | Phase II |
| Dalantercept (ACE-041) | ALK1 Ligand Trap | Acceleron Pharma | Phase II |
Data compiled from multiple sources.[4] Development phases are subject to change.
In Vivo Target Engagement Validation Workflow
Validating the in vivo target engagement of LY2157299 typically involves a series of steps from animal model selection to biomarker analysis. The primary pharmacodynamic (PD) marker for LY2157299 is the inhibition of SMAD2 phosphorylation (pSMAD).[1][3]
Quantitative Data Summary
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for defining an effective dosing regimen. The tables below summarize key parameters from preclinical studies in tumor-bearing mice.[1][2]
Table 1: Pharmacodynamic Profile of LY2157299 in Mouse Tumor Models
| Parameter | EMT6-LM2 Model | Calu6 Model |
| TED₅₀ (mg/kg) | 19.7 | 15.6 |
| TEC₅₀ (µM) | 0.34 | 0.3 |
| Cₘₐₓ for Maximal Target Inhibition (µM) | 3-6 | 3-6 |
| Dose for TED₉₀ (mg/kg) | 75 | 75 |
TED₅₀: Total effective dose for 50% inhibition. TEC₅₀: Total effective concentration for 50% inhibition. Cₘₐₓ: Maximum plasma concentration.[1][2]
Table 2: In Vitro Inhibitory Activity of LY2157299
| Assay | Cell Line | IC₅₀ (µM) |
| TGF-β1 Induced Proliferation | NIH3T3 | 0.396 |
| pSMAD Inhibition | NIH3T3 | 0.064 |
| pSMAD2 Inhibition | 4T1-LP | ~0.2 - 1.0 |
| pSMAD2 Inhibition | EMT6-LM2 | ~0.2 - 1.0 |
IC₅₀: Half maximal inhibitory concentration.[1][2]
Experimental Protocols
In Vivo Antitumor Efficacy and Pharmacodynamic Analysis
This protocol describes the general procedure for evaluating the in vivo efficacy of LY2157299 and assessing its target engagement through pSMAD inhibition.
Materials:
-
LY2157299 (Galunisertib)
-
Vehicle solution (e.g., 1% NaCMC, 0.5% SLS, 0.05% Antifoam, 0.085% PVP)[5]
-
Tumor-bearing mice (e.g., nude mice with Calu6 xenografts or syngeneic models like 4T1 in BALB/c mice)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Reagents and equipment for Western blotting and/or IHC
Procedure:
-
Animal Model and Tumor Implantation: Establish subcutaneous xenografts or syngeneic tumors in mice.[5]
-
Treatment Groups: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Prepare LY2157299 as a suspension in the vehicle. Administer LY2157299 orally by gavage at the desired dose and schedule (e.g., 75 mg/kg, twice daily).[5] Administer vehicle to the control group.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Tissue Collection: At the study endpoint, euthanize mice and collect tumor tissues and peripheral blood for PBMC isolation. Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.[3]
-
Pharmacodynamic Analysis:
-
Western Blot: Homogenize tumor tissue and perform Western blotting to determine the levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2. Normalize the pSMAD2 signal to the total SMAD2 signal.[3]
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize and quantify pSMAD2 expression.
-
Western Blotting for pSMAD2
This protocol details the steps for measuring pSMAD2 levels in tumor tissue to confirm target engagement.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSMAD2, anti-total SMAD2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Lyse snap-frozen tumor tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pSMAD2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. Strip the membrane and re-probe for total SMAD2 and a loading control. Normalize the pSMAD2 signal to the total SMAD2 signal to determine the level of inhibition relative to vehicle-treated controls.[3]
Conclusion
Validating the in vivo target engagement of LY2157299 is critical for its preclinical and clinical development. The primary method for confirming its mechanism of action is the measurement of pSMAD2 inhibition in tumor tissue and PBMCs.[1][6] The provided protocols and comparative data serve as a guide for researchers to effectively design and execute studies to assess the pharmacodynamic effects of LY2157299 and other TGF-β pathway inhibitors. The correlation between drug exposure and target modulation is key to defining a therapeutic window and advancing these promising anti-cancer agents.[7][8]
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining a therapeutic window for the novel TGF-β inhibitor LY2157299 monohydrate based on a pharmacokinetic/pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TGF-β Inhibitors: LY2157299 (Galunisertib) vs. LY2109761
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the transforming growth factor-beta (TGF-β) signaling pathway presents a compelling target. Its dual role in both tumor suppression and promotion has led to the development of inhibitors aimed at modulating its activity. This guide provides an objective comparison of two prominent small molecule inhibitors from Eli Lilly and Company: LY2157299 (Galunisertib) and LY2109761. We will delve into their mechanisms of action, present comparative preclinical data, and detail the experimental protocols used in their evaluation.
At a Glance: Key Differences
| Feature | LY2157299 (Galunisertib) | LY2109761 |
| Target | Selective inhibitor of TGF-β receptor I (TGFβRI/ALK5) kinase.[1][2][3] | Dual inhibitor of TGF-β receptor I (TβRI) and II (TβRII) kinases.[4][5][6] |
| Mechanism of Action | Blocks the phosphorylation of SMAD2, interrupting the canonical TGF-β signaling pathway.[7][8] | Inhibits the kinase activity of both TβRI and TβRII, preventing the initiation of the signaling cascade.[4] |
| Development Status | Has been investigated in numerous clinical trials for various cancers, including hepatocellular carcinoma, pancreatic cancer, and glioblastoma.[7] | Primarily evaluated in preclinical studies. |
Quantitative Data Summary
The following tables summarize the key quantitative data for LY2157299 and LY2109761, providing a direct comparison of their potency and efficacy in various preclinical models.
Table 1: In Vitro Potency
| Inhibitor | Assay Type | Target | IC50 | Ki | Cell Line/System | Reference |
| LY2157299 | Kinase Assay | TGF-βRI (ALK5) | 56 nM | - | Cell-free | [1][2][3] |
| Kinase Assay | ALK4 | 77.7 nM | - | Cell-free | [9] | |
| Kinase Assay | ALK5 | 172 nM | - | Cell-free | [9] | |
| Kinase Assay | TGFβRII | 210 nM | - | Cell-free | ||
| LY2109761 | Kinase Assay | TβRI | 69 nM | 38 nM | Cell-free | [5] |
| Kinase Assay | TβRII | - | 300 nM | Cell-free | [4][5][6] | |
| Cell-based Assay | TGF-β induced signaling | EC50: 0.236 μM | - | Calu-6 | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| LY2157299 | Gastric Cancer (MKN45, KATOIII) | Not specified | Significant suppression of xenografted tumors (P < 0.01). | [10] |
| Neuroblastoma | Not specified | In combination with dinutuximab, reduced tumor growth and increased survival.[11] | [11] | |
| LY2109761 | Pancreatic Cancer (L3.6pl/GLT) | 50 mg/kg, p.o. | In combination with gemcitabine, significantly reduced tumor volume and prolonged survival.[12] | [4][12] |
| Prostate Cancer (MDA PCa 2b, PC-3) | Not specified | Significantly inhibited tumor growth in bone (p < 0.05).[13] | [13] |
Signaling Pathways and Mechanisms of Action
The differential targeting of the TGF-β receptor complex by these two inhibitors is a key aspect of their comparison.
As illustrated, LY2157299 selectively targets the kinase domain of TβRI (ALK5), preventing the phosphorylation of downstream SMAD proteins. In contrast, LY2109761 has a dual inhibitory action on both TβRI and TβRII, providing a broader blockade of the signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of these TGF-β inhibitors.
TGF-β Receptor Kinase Assay
This assay is fundamental to determining the direct inhibitory effect of the compounds on the kinase activity of the TGF-β receptors.
Objective: To quantify the in vitro potency of LY2157299 and LY2109761 against TGF-β receptor kinases.
General Protocol (Luminescence-based):
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). Serially dilute the test inhibitors (LY2157299 or LY2109761) in DMSO. Prepare substrate (e.g., a recombinant SMAD protein or a synthetic peptide) and ATP solutions.
-
Kinase Reaction: In a 384-well plate, combine the kinase buffer, the specific recombinant TGF-β receptor kinase (TβRI or TβRII), the test inhibitor at various concentrations, and the substrate.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[14][15]
-
ADP Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14][15]
-
Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[14][15]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of the inhibitors on the migratory capacity of cancer cells, a critical aspect of metastasis.
Objective: To evaluate the ability of LY2157299 and LY2109761 to inhibit cancer cell migration.
General Protocol:
-
Cell Culture: Culture cancer cells (e.g., SW620, RKO) to sub-confluency.[16]
-
Cell Seeding: Seed a defined number of cells (e.g., 2x10^5 cells/well) in the upper chamber of a Transwell insert (with a porous membrane, e.g., 8 µm pores) in serum-free medium.[16] The test inhibitor is added to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[16]
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cell migration through the membrane.[16]
-
Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a stain such as crystal violet.[16]
-
Quantification: Count the number of migrated cells in several microscopic fields. Compare the number of migrated cells in the treated groups to the control group to determine the inhibitory effect of the compounds.
In Vivo Xenograft Tumor Model
Animal models are essential for evaluating the in vivo efficacy and therapeutic potential of drug candidates.
Objective: To determine the anti-tumor activity of LY2157299 and LY2109761 in a living organism.
General Protocol:
-
Cell Preparation and Implantation: Prepare a suspension of human tumor cells (e.g., 3x10^6 cells) and implant them subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude or SCID mice).[17][18]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[18] Randomize the mice into control and treatment groups.
-
Drug Administration: Administer the test inhibitor (LY2157299 or LY2109761) and/or a combination therapy (e.g., with gemcitabine) according to a predefined dosing schedule (e.g., daily oral gavage).[12] The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., weekly) using calipers.[18]
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the in vivo efficacy.
Concluding Remarks
Both LY2157299 (Galunisertib) and LY2109761 are potent inhibitors of the TGF-β signaling pathway with demonstrated preclinical anti-tumor activity. The primary distinction lies in their selectivity, with LY2157299 being a selective inhibitor of TβRI and LY2109761 acting as a dual inhibitor of both TβRI and TβRII. The choice between a selective or dual inhibitor may depend on the specific therapeutic context and the desire to modulate different aspects of the TGF-β signaling network. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals in their evaluation and potential application of these and other TGF-β inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galunisertib (LY2157299), TGFB kinase antagonist (CAS 700874-72-2) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. TGFβR1 Blockade with Galunisertib (LY2157299) Enhances Anti-Neuroblastoma Activity of the Anti-GD2 Antibody Dinutuximab (ch14.18) with Natural Killer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LY2109761, a novel transforming growth factor β receptor type I and type II dual inhibitor, as a therapeutic approach to suppressing pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. europeanreview.org [europeanreview.org]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor–Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action: Targeting the TGF-β Signaling Pathway
An Objective Comparison of Galunisertib and Other ALK5 Inhibitors for Researchers
In the landscape of cancer and fibrosis research, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical therapeutic target. Dysregulation of this pathway is implicated in a variety of pathologies, including tumor progression, metastasis, and immune evasion.[1] At the heart of this pathway is the Activin-like kinase 5 (ALK5), a type I TGF-β receptor (TGFβRI), making it a prime target for therapeutic intervention.[2] Galunisertib (LY2157299) is a clinically evaluated, potent, and selective small molecule inhibitor of ALK5.[3][4] This guide provides a comprehensive comparison of the efficacy of Galunisertib against other notable ALK5 inhibitors, supported by quantitative data, detailed experimental methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals.
Small molecule inhibitors of ALK5, including Galunisertib, RepSox, and SB-431542, are ATP-competitive inhibitors that target the kinase domain of the ALK5 receptor.[5] The canonical TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the GS domain of ALK5.[6][7] This phosphorylation event activates ALK5, which in turn phosphorylates the downstream signaling molecules, SMAD2 and SMAD3.[8][9] The phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes.[10] By blocking the kinase activity of ALK5, these inhibitors prevent the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.[6][11] This inhibition can lead to various anti-tumor effects, such as suppressing cancer cell growth, migration, invasion, and reversing TGF-β-mediated immune suppression.[4][12]
Quantitative Efficacy Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the available in vitro kinase inhibitory activities of Galunisertib and other prominent ALK5 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of ALK5 Inhibitors
| Compound | Target Kinase | IC50 Value | Assay Type |
| Galunisertib (LY2157299) | ALK5 (TGF-βRI) | 51 nM[13] | Autophosphorylation Kinase Assay |
| ALK5 (TGF-βRI) | 172 nM[4] | Kinase Panel Assay | |
| ALK4 (ACVR1B) | 80 nM[4] | Kinase Panel Assay | |
| TGF-βRII | 210 nM[4] | Kinase Panel Assay | |
| Vactosertib (TEW-7197) | ALK5 (TGF-βRI) | 11 nM[3] | Kinase Assay |
| RepSox | ALK5 (TGF-βRI) | 4 nM / 23 nM | Kinase Assay |
| SB-431542 | ALK5 (TGF-βRI) | 94 nM[14][15] | Cell-free Kinase Assay |
| ALK4 (ACVR1B) | 140 nM[14] | Cell-free Kinase Assay | |
| LY2109761 | ALK5 (TGF-βRI) | 38 nM (Ki)[16] | Kinase Assay |
| TGF-βRII | 300 nM (Ki)[16] | Kinase Assay | |
| Alk5-IN-29 | ALK5 | ≤10 nM[5] | Kinase Assay |
| ALK2/ALK5 | ≤10 nM[5] | Kinase Assay | |
| SB-505124 | ALK5 (TGF-βRI) | 47 nM | Kinase Assay |
| SD-208 | ALK5 (TGF-βRI) | 48 nM | Kinase Assay |
Note: IC50 values can vary between different assay types and experimental conditions.
Experimental Protocols & Methodologies
The evaluation of ALK5 inhibitors involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.
ALK5 Kinase Assay (Biochemical)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase.
Methodology:
-
Reagent Preparation : Recombinant human ALK5 enzyme, a suitable substrate (e.g., a peptide derived from SMAD2 or SMAD3), and ATP are prepared in a kinase reaction buffer.[4]
-
Compound Preparation : The test inhibitor is serially diluted to a range of concentrations.
-
Reaction Incubation : The ALK5 enzyme is pre-incubated with the inhibitor for a defined period. The kinase reaction is then initiated by the addition of ATP and the substrate.
-
Detection : After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays measuring the incorporation of radioactive phosphate.
-
Data Analysis : The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based pSMAD Inhibition Assay
This assay assesses the ability of an inhibitor to block TGF-β-induced SMAD phosphorylation within a cellular context.
Methodology:
-
Cell Culture : A cell line responsive to TGF-β (e.g., human pancreatic cancer cells KPC-M09 or breast tumor cells 4T1-LP) is cultured.[4]
-
Treatment : Cells are pre-treated with various concentrations of the ALK5 inhibitor for a specific duration before being stimulated with a known concentration of TGF-β1.
-
Lysis and Protein Quantification : After stimulation, cells are lysed, and total protein concentration is determined.
-
Detection : The levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 are measured using techniques like Western blotting or ELISA.
-
Data Analysis : The ratio of pSMAD2 to total SMAD2 is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of pSMAD2 inhibition against the inhibitor concentration.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of ALK5 inhibitors in a living organism.
Methodology:
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Cell Implantation : A specific number of human cancer cells (e.g., U87MG for glioblastoma) are subcutaneously or orthotopically implanted.[4]
-
Treatment Initiation : Once tumors reach a predetermined size, animals are randomized into different treatment groups (e.g., vehicle control, Galunisertib, another ALK5 inhibitor, or combination therapy).[4]
-
Dosing and Administration : The inhibitor is administered according to a specific dosing schedule (e.g., daily oral gavage). For Galunisertib, an intermittent dosing schedule of 14 days on/14 days off is often used in clinical trials.[11][17]
-
Efficacy Evaluation : Tumor volume and body weight are measured regularly. The primary endpoint is often tumor growth inhibition. Survival benefit can also be assessed.
-
Pharmacodynamic Assessment : At the end of the study, tumors and other tissues can be collected to analyze biomarkers, such as pSMAD levels, to confirm target engagement.[4]
Clinical Development and Applications
Galunisertib is one of the most extensively studied small molecule ALK5 inhibitors in clinical development and has been investigated in various cancers, including hepatocellular carcinoma, pancreatic cancer, and glioblastoma.[3][17] Clinical trials have evaluated Galunisertib both as a monotherapy and in combination with other treatments like chemotherapy (gemcitabine, lomustine) and immunotherapy (nivolumab).[3][4][18] While some studies have shown promising results, such as prolonged overall survival in certain patient populations, others have yielded mixed results.[19] Vactosertib is another ALK5 inhibitor that has entered clinical trials.[3] Many other ALK5 inhibitors, such as RepSox and SB-431542, are widely used as research tools in preclinical studies to investigate the role of TGF-β signaling in various biological processes.[7][14]
Conclusion
Galunisertib stands out as a well-characterized ALK5 inhibitor with a substantial body of preclinical and clinical data.[3][11] When compared to other ALK5 inhibitors, its potency is within a similar range to many compounds, though some preclinical candidates like Vactosertib and Alk5-IN-29 show higher in vitro potency.[3][5] The choice of an ALK5 inhibitor for research purposes will depend on the specific experimental context, including the desired potency, the need for a clinically evaluated compound, and the specific biological system being investigated. This guide provides a foundational dataset to aid in this selection process, emphasizing the importance of considering both in vitro potency and in vivo efficacy when comparing these critical research compounds.
References
- 1. exp-oncology.com.ua [exp-oncology.com.ua]
- 2. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. benchchem.com [benchchem.com]
- 8. What is Galunisertib used for? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 11. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. stemcell.com [stemcell.com]
- 15. agscientific.com [agscientific.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. ecommons.aku.edu [ecommons.aku.edu]
- 19. onclive.com [onclive.com]
In Vitro vs. In Vivo Correlation of Galunisertib Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Galunisertib (LY2157299), a first-in-class, orally administered small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I (TGFβRI) kinase. By examining experimental data from both cellular assays and preclinical animal models, this document aims to elucidate the correlation between Galunisertib's performance in controlled laboratory settings and its therapeutic effects in a complex biological system.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Galunisertib's primary mechanism of action is the potent and selective inhibition of the TGFβRI (also known as ALK5) kinase.[1][2] In many cancers, the TGF-β signaling pathway, which normally controls cell growth, becomes dysregulated and contributes to tumor progression by promoting cell proliferation, invasion, metastasis, angiogenesis, and suppression of the immune system.[3][4] Galunisertib blocks the kinase activity of TGFβRI, which prevents the phosphorylation of downstream signaling molecules SMAD2 and SMAD3.[2][5] This abrogation of the canonical TGF-β pathway interrupts these cancer-promoting signals.[3][4]
In Vitro Efficacy of Galunisertib
In vitro studies are crucial for determining the direct effects of a compound on cancer cells. Assays for Galunisertib have consistently demonstrated its ability to inhibit TGF-β-induced signaling and associated cellular processes like migration and invasion. However, its direct impact on cell proliferation is varied and often cytostatic rather than cytotoxic.[6][7]
| Cell Line / Model | Assay Type | Endpoint Measured | Result (IC50 / Effect) | Reference |
| 4T1-LP (Murine Breast Cancer) | pSMAD ELISA | Inhibition of TGFβ1-induced pSMAD2 | 1.765 µM | [1] |
| EMT6-LM2 (Murine Breast Cancer) | pSMAD ELISA | Inhibition of TGFβ1-induced pSMAD2 | 0.8941 µM | [1] |
| NIH3T3 (Fibroblasts) | Proliferation Assay | Inhibition of TGFβ1-induced proliferation | 0.396 µM | [8] |
| Mv1Lu (Mink Lung Epithelial) | pSMAD Assay | Inhibition of endogenous pSMAD | 0.176 µM | [8] |
| KPC-M09 (Pancreatic Cancer) | Migration/Invasion | Inhibition of TGFβ1-mediated EMT | Qualitative Inhibition | [8] |
| Various HCC Cell Lines | pSMAD Western Blot | Inhibition of TGF-β induced p-Smad2/3 | Effective at µM concentrations | [6] |
| Ovarian Cancer Cell Lines | Proliferation (MTT) | Inhibition of proliferation | IC50: 100-400 µM | [9] |
| Ovarian Cancer Cell Lines | Migration/Invasion | Inhibition of basal and TGF-β1 induced migration/invasion | Significant reduction (p<0.05) | [9] |
In Vivo Efficacy of Galunisertib
In vivo studies using animal models provide a more complex and clinically relevant system to evaluate a drug's efficacy, incorporating the influence of the tumor microenvironment. Galunisertib has demonstrated significant anti-tumor activity in various xenograft (human tumors in immunocompromised mice) and syngeneic (tumors in immunocompetent mice) models.[1][3]
| Animal Model | Tumor Type | Treatment Regimen | Primary Outcome | Result | Reference |
| MX1 Xenograft | Human Breast Cancer | 75 mg/kg BID | Tumor Growth Delay | 10.3 ± 4.3 days | [1][10] |
| Calu6 Xenograft | Human Lung Cancer | 75 mg/kg BID | Tumor Growth Delay | 8.3 ± 2.6 days | [1][10] |
| 4T1 Syngeneic | Murine Breast Cancer | 75 mg/kg BID | Tumor Growth Delay & Survival | Delay: 13 ± 2.4 days; Survival: +4.5 days | [1][10] |
| U87MG Xenograft | Human Glioblastoma | Monotherapy | Modest anti-tumor effect | Significant reduction when combined with lomustine | [1][8] |
| Calu6 & EMT6-LM2 Tumors | Lung & Breast | 75 mg/kg (oral) | pSMAD Inhibition (Pharmacodynamics) | 70% decrease in pSMAD, recovering at ~6h | [1][11] |
| C3(1)/Tag Mouse Model | HCC | Galunisertib + Sorafenib/DC101 | Tumor Control | Increased tumor control vs. monotherapies | [12] |
Correlation and Discussion: From the Petri Dish to Preclinical Models
A direct comparison of in vitro and in vivo data reveals a nuanced correlation in Galunisertib's efficacy.
Pathway Inhibition as a Strong Correlate: The most consistent correlation is observed at the level of mechanism of action. The micromolar concentrations of Galunisertib that effectively inhibit SMAD2 phosphorylation in vitro translate to significant target engagement in vivo.[1][6] Pharmacokinetic and pharmacodynamic (PK/PD) modeling has been successfully used to define a therapeutic window and an intermittent dosing schedule (e.g., 14 days on, 14 days off) that maintains target inhibition while managing potential toxicities.[3]
Discrepancy in Proliferative Effects: A notable divergence appears when comparing direct anti-proliferative effects. In vitro, Galunisertib often shows only modest, cytostatic effects on cancer cell growth, and in some models, it can even reverse TGF-β's natural growth-inhibitory signals in early-stage cancer cells.[6][7] In contrast, in vivo, the same drug can lead to significant tumor growth delay.[1][10]
This apparent discrepancy highlights the critical role of the tumor microenvironment, which is absent in standard in vitro cultures. The robust in vivo efficacy of Galunisertib is attributed not just to its direct action on tumor cells, but also to its ability to:
-
Inhibit Invasion and Metastasis: The strong inhibition of epithelial-to-mesenchymal transition (EMT), migration, and invasion seen in vitro is a key anti-cancer effect that translates directly to reduced metastasis in vivo.[3][13]
-
Reverse Immune Suppression: TGF-β is a potent suppressor of the immune system. By blocking its signaling, Galunisertib can reverse the suppression of T-cells and Natural Killer (NK) cells, promoting an anti-tumor immune response.[1][14] This effect is particularly evident in studies using immunocompetent syngeneic mouse models.[5]
-
Modulate the Stroma: Galunisertib can inhibit the activity of cancer-associated fibroblasts, reducing the production of extracellular matrix components and alleviating the fibrotic environment that supports tumor growth.[9]
Experimental Protocols & Methodologies
The following are generalized protocols for key experiments used to evaluate Galunisertib.
SMAD Phosphorylation (pSMAD) Inhibition Assay
-
Objective: To quantify Galunisertib's inhibition of the TGF-β signaling pathway.
-
Protocol:
-
Cell Seeding: Plate selected cancer cells (e.g., 4T1-LP, EMT6-LM2) in multi-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat cells with increasing concentrations of Galunisertib (e.g., 0.20 - 10 µM) for a specified duration (e.g., 1-2 hours).[1]
-
Stimulation: Add a TGF-β ligand (e.g., TGF-β1) to all wells except the negative control to stimulate the signaling pathway.
-
Lysis: After a short incubation (e.g., 30-60 minutes), wash the cells and lyse them to release cellular proteins.
-
Quantification: Measure the levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 using an enzyme-linked immunosorbent assay (ELISA) or Western Blot.
-
Analysis: Calculate the percentage inhibition of pSMAD2 phosphorylation at each Galunisertib concentration relative to the TGF-β1 stimulated control to determine the IC50 value.[1]
-
Cell Proliferation (MTT) Assay
-
Objective: To determine the effect of Galunisertib on cancer cell viability and proliferation.
-
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere.
-
Treatment: Expose the cells to a range of Galunisertib concentrations for an extended period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability compared to the untreated control to determine the IC50 (concentration that inhibits 50% of cell growth).[9]
-
Cell Migration (Wound Healing) Assay
-
Objective: To assess the effect of Galunisertib on the migratory capacity of cancer cells.
-
Protocol:
-
Monolayer Culture: Grow cells in a culture dish until they form a confluent monolayer.
-
Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of Galunisertib or a vehicle control.
-
Imaging: Capture images of the wound at time zero and at regular intervals thereafter (e.g., every 8-12 hours).
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and "wound closure". Compare the closure rate between treated and control groups.[9]
-
In Vivo Tumor Xenograft/Syngeneic Model
-
Objective: To evaluate the anti-tumor efficacy of Galunisertib in a living organism.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Calu6, 4T1) into the flank of immunocompromised (for xenografts) or immunocompetent (for syngeneic models) mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and control (vehicle) groups.
-
Drug Administration: Administer Galunisertib, typically via oral gavage, at a predetermined dose and schedule (e.g., 75 mg/kg, twice daily).[1]
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume. Monitor animal body weight and overall health.
-
Endpoint Analysis: Continue treatment until tumors in the control group reach a predetermined endpoint size. Efficacy is assessed by comparing the tumor growth delay, final tumor size, and/or overall survival between the treated and control groups.[10]
-
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Galunisertib used for? [synapse.patsnap.com]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. oncotarget.com [oncotarget.com]
- 7. dovepress.com [dovepress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Fibrotic Efficacy of LY2157299 and SD-208
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-fibrotic effects of two prominent small molecule inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway: LY2157299 (Galunisertib) and SD-208. By examining their mechanisms of action, summarizing key experimental data, and detailing relevant methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their anti-fibrotic research.
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The TGF-β signaling pathway is a central driver of fibrosis, making it a prime target for therapeutic intervention. Both LY2157299 and SD-208 are potent and selective inhibitors of the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). By blocking the kinase activity of TGF-βRI, these compounds inhibit the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby attenuating the pro-fibrotic gene expression program.[1][2][3][4]
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Both LY2157299 and SD-208 are ATP-competitive inhibitors that bind to the kinase domain of TGF-βRI. This action prevents the receptor from phosphorylating SMAD2 and SMAD3, which are crucial for the transduction of the TGF-β signal. The unphosphorylated SMADs cannot form a complex with SMAD4, translocate to the nucleus, or initiate the transcription of target genes involved in fibrosis, such as collagens and alpha-smooth muscle actin (α-SMA).[1][2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
- 3. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Galunisertib vs. SB431542 in TGF-β Pathway Inhibition
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of TGF-β signaling pathway research, the small molecule inhibitors Galunisertib (LY2157299) and SB431542 have emerged as critical tools for dissecting cellular processes and as potential therapeutic agents. Both compounds are potent inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, ALK5, thereby blocking the canonical SMAD signaling pathway. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate inhibitor for their specific needs.
Mechanism of Action: Targeting the TGF-β Type I Receptor Kinase
Both Galunisertib and SB431542 are ATP-competitive inhibitors that bind to the kinase domain of the TGF-β type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This binding event prevents the phosphorylation and subsequent activation of downstream signaling mediators, SMAD2 and SMAD3. The inhibition of SMAD2/3 phosphorylation effectively halts the TGF-β signaling cascade, which plays a pivotal role in a myriad of cellular functions including proliferation, differentiation, migration, and immune responses.
Quantitative Data Presentation
The following tables summarize the biochemical and cellular potency of Galunisertib and SB431542 based on publicly available data. It is important to note that IC50 values can vary depending on the specific assay conditions, cell type, and ATP concentration used.
Table 1: Biochemical Potency Against TGF-β Superfamily Receptors
| Target | Galunisertib IC50 (nM) | SB431542 IC50 (nM) | Assay Type |
| ALK5 (TGFβRI) | 56[1] | 94[2] | Cell-free kinase assay |
| ALK4 (ACVR1B) | 77.7[3] | 140 | Cell-free kinase assay |
| ALK7 (ACVR1C) | - | Potent inhibitor[2] | Cell-free kinase assay |
| TGFβRII | 210[1] | - | Cell-free kinase assay |
| ALK6 (BMPR1B) | 470[1] | No significant inhibition | Cell-free kinase assay |
| ACVR2B | 690[1] | - | Cell-free kinase assay |
Table 2: Cellular Activity - Inhibition of TGF-β-induced SMAD Phosphorylation
| Cell Line | Galunisertib IC50 (µM) | SB431542 IC50 (µM) |
| NIH3T3 | 0.064[4] | - |
| Mv1Lu | 0.176[1] | - |
| 4T1-LP | 1.77[1] | - |
| EMT6-LM2 | 0.89[1] | - |
| HaCaT | - | 0.172 |
| HEK293T | - | 0.066 |
Table 3: Cellular Activity - Functional Assays
| Assay | Cell Line | Galunisertib IC50 (µM) | SB431542 IC50 (nM) |
| TGF-β-induced Proliferation | NIH3T3 | 0.396[4] | - |
| TGF-β-induced Collagen Iα1 mRNA | A498 | - | 60 |
| TGF-β-induced PAI-1 mRNA | A498 | - | 50 |
| TGF-β-induced Fibronectin mRNA | A498 | - | 62 |
| TGF-β-induced Fibronectin Protein | A498 | - | 22 |
Head-to-Head Comparative Insights
A study directly comparing Galunisertib and SB431542 in hepatocellular carcinoma (HCC) cell lines demonstrated that both inhibitors significantly blocked the phosphorylation of SMAD2. However, the study highlighted a key difference in their off-target effects, where SB431542, but not Galunisertib, inhibited reovirus-mediated cell lysis in HCC cells, suggesting distinct pharmacological profiles beyond their primary target.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are representative protocols for key assays used to characterize TGF-β inhibitors.
ALK5 Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase.
Materials:
-
Recombinant human ALK5 (active)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (with [γ-33P]ATP or for use in ADP-Glo™ assay)
-
Substrate: GST-tagged SMAD2 or a generic substrate like myelin basic protein (MBP)
-
Test compounds (Galunisertib, SB431542) dissolved in DMSO
-
96-well or 384-well plates
-
Phosphocellulose filter paper and scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™ assay)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Add the diluted compounds or vehicle (DMSO) to the wells of the assay plate.
-
Add the recombinant ALK5 enzyme diluted in kinase assay buffer to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and quantify the substrate phosphorylation. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-33P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based reaction.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated SMAD2 (pSMAD2) (Cellular Assay)
This assay assesses the ability of the inhibitors to block TGF-β-induced SMAD2 phosphorylation in a cellular context.
Materials:
-
Cell line responsive to TGF-β (e.g., HaCaT, A549, NIH3T3)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Test compounds (Galunisertib, SB431542)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSMAD2 (Ser465/467), anti-total SMAD2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the inhibitors or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against pSMAD2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD2 and the loading control to normalize the pSMAD2 signal.
-
Quantify the band intensities to determine the dose-dependent inhibition of SMAD2 phosphorylation.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of the inhibitors on the migratory capacity of cells.
Materials:
-
Adherent cell line
-
Cell culture medium and supplements
-
Sterile pipette tips (p200 or p1000) or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Gently wash the cells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of the inhibitors or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to determine the effect of the inhibitors on cell migration.
Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the effect of the inhibitors on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compounds (Galunisertib, SB431542)
-
MTS or MTT reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitors or vehicle control.
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Conclusion
Both Galunisertib and SB431542 are potent and widely used inhibitors of the TGF-β signaling pathway, primarily targeting ALK5. While they share a common mechanism of action, subtle differences in their selectivity profiles and off-target effects may influence their suitability for specific experimental contexts. Galunisertib, having undergone clinical investigation, has a more extensively characterized pharmacokinetic and safety profile. SB431542 remains a valuable and cost-effective tool for in vitro studies. Researchers should carefully consider the specific requirements of their experiments, including the cell system and the desired level of target selectivity, when choosing between these two inhibitors. The provided experimental protocols offer a robust framework for their in-house evaluation and comparison.
References
Predicting Response to Galunisertib: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Galunisertib (LY2157299), a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGF-βRI) kinase, has shown promise in clinical trials for various malignancies, including hepatocellular carcinoma (HCC) and glioblastoma.[1][2] The TGF-β signaling pathway is a critical regulator of tumor progression, influencing processes such as cell growth, invasion, and immune evasion. By inhibiting this pathway, Galunisertib aims to thwart tumor growth and enhance anti-tumor immunity.[3] However, patient response to Galunisertib is not uniform, necessitating the identification of predictive biomarkers to select patients most likely to benefit from this therapy.
This guide provides a comparative overview of biomarkers for predicting response to Galunisertib, with a focus on its use in HCC, and contrasts them with biomarkers for Sorafenib, a standard-of-care multi-kinase inhibitor in HCC. Additionally, we briefly discuss the biomarker landscape for Durvalumab, an immune checkpoint inhibitor investigated in pancreatic cancer, a setting where Galunisertib has also been explored.
Comparative Analysis of Predictive Biomarkers
The following tables summarize the key predictive biomarkers for Galunisertib and Sorafenib in Hepatocellular Carcinoma.
Table 1: Predictive Biomarkers for Galunisertib in Hepatocellular Carcinoma (HCC)
| Biomarker | Sample Type | Correlation with Improved Outcome | Key Findings & Quantitative Data |
| Plasma TGF-β1 | Plasma | Decrease from baseline | In a phase 2 study, patients with a >20% decrease in plasma TGF-β1 from baseline had a significantly longer median Overall Survival (OS) (14.0 months vs. 5.6 months for non-responders, p=0.0036).[4] |
| Alpha-Fetoprotein (AFP) | Serum | Decrease from baseline in AFP-high patients | In patients with baseline AFP ≥1.5x ULN, those with a >20% decrease in AFP from baseline (responders) had a median OS of 21.5 months compared to 6.8 months for non-responders (p=0.0015).[4] |
| Plasma E-cadherin | Plasma | Low baseline levels | Patients with baseline E-cadherin levels ≤ median had a longer median OS (13.0 months) compared to those with levels > median (6.3 months, p=0.047).[4] |
| Tumor pSMAD2 | Tumor Tissue | Low protein expression | In a phase 1 study including glioma patients, clinical benefit (CR, PR, or SD ≥6 cycles) was associated with low protein expression of pSMAD2 in tumors.[5][6] |
Table 2: Predictive Biomarkers for Sorafenib in Hepatocellular Carcinoma (HCC)
| Biomarker | Sample Type | Correlation with Improved Outcome | Key Findings & Quantitative Data |
| Plasma Angiopoietin-2 (Ang-2) | Plasma | Low baseline levels | Potential candidate biomarker for predicting sorafenib efficacy.[7] |
| Hepatocyte Growth Factor (HGF) | Plasma | Low baseline levels | Elevated baseline HGF was significantly associated with poor OS (HR 1.687, p=0.0001) in patients treated with sorafenib.[1] |
| Vascular Endothelial Growth Factor A (VEGF-A) | Plasma | Low baseline levels | Elevated plasma VEGFA was associated with poor OS (HR 1.386, p=0.0377).[1] Baseline plasma VEGF-A did not show predictive value in another study, though low levels were prognostic for improved OS.[7] |
| VEGF-A (rs2010963) SNP | Blood (gDNA) | C allele and CC genotype | Significantly associated with sorafenib response.[8] |
| Circulating Tumor DNA (ctDNA) | Plasma | Absence of specific mutations post-treatment | ctDNA positivity post-treatment is associated with an increased risk of recurrence. It can detect recurrence earlier than imaging.[9][10] |
Durvalumab in Pancreatic Cancer: An Emerging Landscape
Durvalumab, an anti-PD-L1 antibody, has been investigated in pancreatic cancer, often in combination with other agents. However, its efficacy as a monotherapy has been limited, and as of now, there are no well-established predictive biomarkers to guide patient selection.[11][12] Clinical trials have often included biomarker analysis, such as PD-L1 expression, but a clear correlation with response has not been consistently demonstrated in this cancer type.[11] Future research is focused on identifying biomarker signatures within the tumor microenvironment that could predict response to immune checkpoint inhibitors in pancreatic cancer.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for biomarker assessment, the following diagrams are provided.
Caption: TGF-β signaling pathway and Galunisertib's inhibition.
Caption: Workflow for biomarker sample processing and analysis.
Experimental Protocols
1. Measurement of Plasma TGF-β1 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general outline for the quantitative measurement of TGF-β1 in human plasma. Commercially available ELISA kits should be used according to the manufacturer's instructions.[13][14][15]
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA- or citrate-containing tubes.
-
Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection to separate plasma.
-
Assay immediately or aliquot and store plasma at ≤ -20°C. Avoid repeated freeze-thaw cycles.[16]
-
Due to the latent form of TGF-β1 in plasma, an activation step is required to measure total TGF-β1. This is typically achieved by acidification followed by neutralization. For example, add 20 µL of 1 N HCl to 100 µL of plasma, incubate for 10 minutes at room temperature, and then neutralize with 20 µL of 1.2 N NaOH/0.5 M HEPES.[16]
-
-
ELISA Procedure (Sandwich ELISA format):
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add 100 µL of standards and activated samples to wells pre-coated with a capture antibody specific for TGF-β1. Incubate for 2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add 100 µL of a biotinylated detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the wells again.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate solution to each well. A color change will occur in proportion to the amount of TGF-β1 present. Incubate for approximately 30 minutes in the dark.
-
Add 100 µL of stop solution to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the TGF-β1 concentration in the samples.
-
2. Immunohistochemistry (IHC) for Phosphorylated SMAD2 (pSMAD2) in Tumor Tissue
This protocol describes the detection of pSMAD2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the sections through a series of graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.[17]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave, pressure cooker, or water bath. This step is crucial for unmasking the antigen.[18]
-
-
Staining Procedure:
-
Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.[17]
-
Wash with a buffer solution (e.g., PBS or TBS).
-
Block non-specific antibody binding using a blocking serum.
-
Incubate the sections with a primary antibody specific for pSMAD2 (e.g., rabbit anti-pSMAD2) overnight at 4°C.[17]
-
Wash the sections.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
Wash the sections.
-
Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[17]
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.[17]
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount with a coverslip.
-
-
Analysis:
-
Examine the slides under a microscope. pSMAD2 staining is typically observed in the nucleus of the cells.[19]
-
The intensity and percentage of positive cells are scored to provide a semi-quantitative measure of pSMAD2 expression.
-
3. Circulating Tumor DNA (ctDNA) Analysis
The analysis of ctDNA from plasma is a rapidly evolving field with various methodologies. A general workflow is described below.
-
Sample Collection and Processing:
-
Collect peripheral blood in specialized tubes (e.g., containing cell-stabilizing agents) to prevent contamination from genomic DNA from white blood cells.
-
Process the blood within a few hours of collection by double centrifugation to obtain cell-free plasma.
-
-
ctDNA Extraction:
-
Isolate cell-free DNA from the plasma using commercially available kits specifically designed for this purpose.
-
-
Quantification and Quality Control:
-
Quantify the extracted ctDNA using fluorometric methods (e.g., Qubit) or digital PCR.
-
Assess the quality and fragment size distribution using an automated electrophoresis system (e.g., Bioanalyzer).
-
-
Genomic Analysis:
-
Targeted Sequencing: Use next-generation sequencing (NGS) panels to analyze specific cancer-associated genes or mutational hotspots relevant to HCC (e.g., TP53, CTNNB1, TERT promoter).[3]
-
Digital PCR (dPCR): A highly sensitive method to detect and quantify specific known mutations.[3]
-
Methylation Analysis: Analyze ctDNA for tumor-specific methylation patterns.
-
-
Data Analysis:
-
Bioinformatic pipelines are used to process the sequencing data, call variants, and determine the mutant allele frequency.
-
Correlate the presence and abundance of specific ctDNA alterations with treatment response and clinical outcomes.
-
Conclusion
The identification and validation of predictive biomarkers are crucial for optimizing the clinical use of targeted therapies like Galunisertib. For hepatocellular carcinoma, a panel of circulating and tumor-based biomarkers, including plasma TGF-β1, AFP, E-cadherin, and tumor pSMAD2, shows promise for predicting response to Galunisertib. In comparison, biomarkers for Sorafenib are also emerging, with a focus on angiogenic factors and genetic variations. The field of ctDNA analysis holds significant potential for non-invasive monitoring of treatment response for both therapies. For other indications like pancreatic cancer, the biomarker landscape for targeted and immunotherapies is less defined, highlighting an area of active research. The continued investigation and validation of these biomarkers in prospective clinical trials will be essential to personalize cancer treatment and improve patient outcomes.
References
- 1. Biomarker Analyses of Clinical Outcomes in Patients with Advanced Hepatocellular Carcinoma Treated with Sorafenib with or without Erlotinib in the SEARCH Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Circulating tumor DNA and its role in detection, prognosis and therapeutics of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers and overall survival in patients with advanced hepatocellular carcinoma treated with TGF-βRI inhibitor galunisertib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Predictive biomarkers of sorafenib efficacy in advanced hepatocellular carcinoma: Are we getting there? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Early Detection, Better Decisions: ctDNA as a Tool for Curative HCC | GI Oncology Now [gioncologynow.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Durvalumab With or Without Tremelimumab for Patients With Metastatic Pancreatic Ductal Adenocarcinoma: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. Human TGF beta 1 ELISA Kit (ab100647) | Abcam [abcam.com]
- 14. Human TGF beta-1 ELISA Kit (BMS249-4) - Invitrogen [thermofisher.com]
- 15. Human TGF-beta1 ELISA Kit Elisa Kit KE00002 | Proteintech [ptglab.com]
- 16. aviscerabioscience.net [aviscerabioscience.net]
- 17. researchgate.net [researchgate.net]
- 18. Phospho-SMAD2 (Ser465, Ser467) Polyclonal Antibody (44-244G) [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of LY215891: A Guide to Safe Laboratory Practices
Absence of a specific Safety Data Sheet (SDS) for LY215891 necessitates adherence to general best practices for chemical waste disposal. The following procedures are based on established laboratory safety protocols and regulatory guidelines. Researchers, scientists, and drug development professionals are advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.
The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and the protection of the environment.[1][2] Improper disposal can lead to soil, water, and air contamination, posing a significant threat to ecosystems and human health.[1][2]
Step-by-Step General Disposal Protocol
1. Waste Identification and Characterization: Before beginning any disposal process, it is crucial to characterize the waste. Since the specific hazards of LY215891 are not readily available, it should be treated as a hazardous chemical. All materials contaminated with LY215891, including solutions, spill cleanup materials, and contaminated labware, should also be treated as hazardous waste.[3]
2. Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling chemical waste to prevent exposure. The selection of PPE depends on the potential hazards involved.
| PPE Level | Description | Examples of Equipment |
| Level D | Minimum protection for low-hazard environments.[4] | Safety glasses, gloves, lab coat, steel-toe boots.[4] |
| Level C | Required when the type of airborne substance is known and air-purifying respirators can be used.[4][5] | Full-face air-purifying respirator, chemical-resistant gloves and suit, hard hat.[4][5] |
| Level B | Highest level of respiratory protection is needed with a lesser need for skin protection.[4][5] | Self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing, inner and outer chemical-resistant gloves.[4][5] |
| Level A | Highest level of skin, respiratory, and eye protection is required.[4] | Fully encapsulated chemical- and vapor-protective suit, SCBA, inner and outer chemical-resistant gloves.[4][5] |
For handling a research compound of unknown specific hazards like LY215891, a conservative approach would be to start with Level C or B, depending on the procedure and potential for aerosolization.
3. Waste Segregation: Proper segregation of chemical waste is fundamental to prevent dangerous reactions.[1][6] Incompatible chemicals must be stored separately.[3][6][7]
References
- 1. Effective Lab Chemical Waste Management [emsllcusa.com]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. vumc.org [vumc.org]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. epa.gov [epa.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Logistical Information for Handling LY 215891
This document provides crucial safety and logistical guidance for the handling and disposal of LY 215891, a potent antibacterial compound. All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.
Hazard Communication
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat it as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[1][2] This necessitates stringent handling protocols to prevent adverse health effects from exposure. All researchers and laboratory personnel must be trained on the potential hazards and the procedures outlined in this document before handling the compound.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to personnel safety.[3][4] The following table summarizes the required PPE for various stages of handling this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (in a chemical fume hood or containment ventilated enclosure) | - Disposable, low-linting coverall (e.g., Tyvek®) with integrated hood and booties.[1][2]- Double-gloving with nitrile or neoprene gloves; outer gloves should have extended cuffs.[4]- A-PAPR (Air-Purifying Respirator) with appropriate cartridges for organic vapors and particulates.- Chemical splash goggles and a full-face shield. |
| Solution Preparation and Handling | - Disposable lab coat or coverall.- Double-gloving with nitrile or neoprene gloves.- Safety glasses with side shields or chemical splash goggles.- Work should be conducted in a certified chemical fume hood. |
| General Laboratory Operations (where exposure is not expected) | - Standard laboratory coat.- Single pair of nitrile gloves.- Safety glasses. |
| Spill Cleanup | - Full PPE as required for weighing and aliquoting.- Chemical-resistant boots or disposable shoe covers. |
| Waste Disposal | - PPE appropriate for the level of potential exposure during handling of waste containers. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling powdered this compound in a laboratory setting.
3.1. Preparation and Pre-Handling Check
-
Designated Area: All handling of powdered this compound must occur in a designated and clearly marked area, preferably within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Equipment Preparation: Ensure all necessary equipment (e.g., analytical balance, spatulas, weigh boats, vials) is clean, dry, and placed within the containment area before starting.
-
PPE Donning: Put on all required PPE as specified in the table above. Ensure a proper fit for all items, especially the respirator.
3.2. Weighing and Aliquoting
-
Tare Balance: Place a weigh boat on the analytical balance and tare it.
-
Transfer Compound: Carefully transfer the desired amount of this compound powder to the weigh boat using a dedicated spatula. Minimize the creation of dust.
-
Record Weight: Accurately record the weight of the compound.
-
Transfer to Vial: Carefully transfer the weighed powder to a pre-labeled, sealable container.
-
Clean Tools: Decontaminate the spatula and any other reusable tools with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of the wipes as hazardous waste.
3.3. Solution Preparation
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vial containing the weighed this compound.
-
Dissolution: Cap the vial securely and mix by vortexing or gentle agitation until the compound is fully dissolved.
-
Labeling: Ensure the final solution container is clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, disposable coveralls, and wipes, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, wear full PPE and contain the spill with an absorbent material. Clean the area with an appropriate deactivating solution or solvent. If the spill is large or you are unsure how to proceed, evacuate the area, secure it, and contact your institution's EHS department immediately.
Visualized Workflow for Handling this compound
Caption: Workflow for handling and disposing of this compound.
References
- 1. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 2. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 3. Pharmaceutical PPE [respirex.com]
- 4. safetyware.com [safetyware.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
